And1 degrader 1
Description
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Properties
Molecular Formula |
C26H27Cl2N3O |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-dichlorophenyl)ethenyl]-2-[[4-(4-methylpiperazin-1-yl)anilino]methyl]phenol |
InChI |
InChI=1S/C26H27Cl2N3O/c1-30-12-14-31(15-13-30)23-8-6-22(7-9-23)29-18-21-16-19(5-11-26(21)32)2-3-20-4-10-24(27)25(28)17-20/h2-11,16-17,29,32H,12-15,18H2,1H3/b3-2+ |
InChI Key |
FYYWLBTXXAQLEF-NSCUHMNNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of And1 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
And1 degrader 1, also known as compound A15, is a novel stilbene (B7821643) derivative designed to induce the degradation of the Acidic Nucleoplasmic DNA-binding Protein 1 (And1).[1] And1 is a crucial protein involved in DNA replication and the DNA damage response, making it a promising therapeutic target in oncology.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and experimental workflows.
Mechanism of Action
This compound functions as a targeted protein degrader. Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate the And1 protein. While the full details for this compound are still under investigation, related And1 degraders have been shown to function by promoting the interaction between And1 and the E3 ubiquitin ligase Cullin4B (CUL4B). This induced proximity leads to the polyubiquitination of And1, marking it for subsequent degradation by the proteasome. This targeted degradation of And1 disrupts its critical functions in DNA repair.
The therapeutic potential of this compound is significantly enhanced when used in combination with PARP1 inhibitors, such as Olaparib. This combination induces a synthetic lethal effect in cancer cells, particularly in non-small cell lung cancer (NSCLC).[1] By degrading And1, the degrader impairs homologous recombination (HR), a key DNA repair pathway. The subsequent inhibition of PARP1, which is involved in an alternative DNA repair pathway, leads to an accumulation of DNA damage and ultimately, cancer cell death.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for And1 degradation and a typical experimental workflow for characterizing the activity of this compound.
Caption: Proposed signaling pathway of this compound leading to cancer cell death.
Caption: A typical experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (A15) from studies in non-small cell lung cancer (NSCLC) cell lines.
Table 1: And1 Protein Degradation
| Cell Line | Compound | Concentration (µM) | And1 Degradation (%) |
| A549 | A15 | 1 | ~25% |
| 5 | ~60% | ||
| 10 | ~80% | ||
| H460 | A15 | 1 | ~30% |
| 5 | ~70% | ||
| 10 | ~85% |
Data are estimated from graphical representations in the source literature and represent approximate values.
Table 2: Inhibition of Cell Proliferation (Combination Therapy)
| Cell Line | Treatment | IC50 (µM) |
| A549 | Olaparib | > 10 |
| A15 | > 10 | |
| Olaparib (1 µM) + A15 | ~5 | |
| H460 | Olaparib | > 10 |
| A15 | > 10 | |
| Olaparib (1 µM) + A15 | ~5 |
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 are commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for And1 Degradation
-
Cell Lysis: After treatment with this compound for the desired time and concentration, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against And1 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software, with a loading control like GAPDH or β-actin used for normalization.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, Olaparib, or their combination for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 values are calculated using appropriate software.
Homologous Recombination (HR) Repair Assay (DR-GFP Reporter Assay)
-
Cell Line: A cell line containing a DR-GFP reporter system (e.g., U2OS-DR-GFP) is used.
-
Transfection and Treatment: Cells are transfected with an I-SceI expression vector to induce a DNA double-strand break. Following transfection, cells are treated with this compound and/or Olaparib.
-
Flow Cytometry: After a suitable incubation period (e.g., 48 hours), the percentage of GFP-positive cells is determined by flow cytometry. A decrease in the percentage of GFP-positive cells indicates an inhibition of HR repair.
Conclusion
This compound (A15) is a promising therapeutic agent that induces the degradation of And1, a key protein in DNA replication and repair. Its mechanism of action, likely through the recruitment of an E3 ligase to the And1 protein, leads to its ubiquitination and proteasomal degradation. This targeted degradation, especially in combination with PARP1 inhibitors, presents a potent anti-cancer strategy by inducing synthetic lethality in cancer cells with compromised DNA damage response pathways. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar targeted protein degraders.
References
The Role and Therapeutic Degradation of AND1 in Non-Small Cell Lung Cancer (NSCLC) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic Nucleoplasmic DNA-binding protein 1 (AND1), also known as WD repeat and HMG-box DNA-binding protein 1 (WDHD1), is emerging as a critical regulator of DNA replication and repair in cancer cells. Its overexpression in Non-Small Cell Lung Cancer (NSCLC) is associated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of AND1 in NSCLC cells and explores the mechanism and preclinical efficacy of a novel targeted protein degrader, And1 degrader 1 (Compound A15). We consolidate available quantitative data, detail relevant experimental methodologies, and visualize key cellular pathways and experimental workflows to support ongoing research and drug development efforts in this area.
Introduction: AND1 as a Therapeutic Target in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1] The stability of the genome is a crucial aspect of cell survival, and cancer cells often exhibit an increased reliance on DNA replication and repair mechanisms to sustain their rapid proliferation and overcome DNA damage.
AND1 (WDHD1) is a highly conserved protein that plays a pivotal role in these processes.[2] It is a key component of the DNA replication machinery, essential for the loading of the MCM2-7 helicase onto chromatin during the assembly of the pre-replicative complex (pre-RC).[3] Furthermore, AND1 is involved in the DNA damage response (DDR), contributing to homologous recombination (HR) repair.[2]
Multiple studies have demonstrated the overexpression of AND1 in various cancers, including NSCLC, where its elevated expression correlates with poor patient outcomes.[4] This dependency of cancer cells on AND1 for survival and proliferation makes it an attractive therapeutic target. The targeted degradation of AND1, rather than simple inhibition, presents a promising therapeutic modality to eliminate the protein's functions entirely. This guide focuses on "this compound" (Compound A15), a novel small molecule designed to induce the degradation of AND1 in NSCLC cells.[5]
Mechanism of Action of AND1 Degraders
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. This is often achieved through the use of heterobifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) or molecular glues that bring the target protein into proximity with an E3 ubiquitin ligase.
While the precise classification of this compound as a PROTAC or molecular glue is not explicitly stated in the available literature, its mechanism is understood to involve hijacking the ubiquitin-proteasome pathway. Studies on a similar AND1 degrader, CH3, have revealed that it promotes the interaction between AND1 and the E3 ligase Cullin 4B (CUL4B).[5] This induced proximity leads to the ubiquitination of AND1, marking it for degradation by the proteasome. It is highly probable that this compound (Compound A15) functions through a similar mechanism.
Quantitative Data from Preclinical Studies
The available preclinical data for this compound (Compound A15) in NSCLC cell lines demonstrates its potential as an anti-cancer agent, particularly in combination with other therapies.
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 | This compound (Compound A15) | 5 µM | Significant induction of AND1 degradation | [5] |
| H460 | This compound (Compound A15) | 5 µM | Significant induction of AND1 degradation | [5] |
| A549 | This compound (5 µM) + Olaparib (1 µM) | 6 µM total | Effective inhibition of proliferation | [6] |
| H460 | This compound (5 µM) + Olaparib (1 µM) | 6 µM total | Effective inhibition of proliferation | [6] |
Signaling Pathways
AND1 is situated at a critical nexus of cellular signaling, primarily impacting DNA replication and the DNA damage response. Its degradation is expected to disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
DNA Replication and Cell Cycle Progression
AND1 is essential for the initiation of DNA replication. By facilitating the loading of the MCM2-7 helicase, it enables the unwinding of DNA, a prerequisite for replication. Degradation of AND1 would therefore be expected to stall the cell cycle in the G1/S phase, preventing cells from entering the S phase where DNA synthesis occurs.
DNA Damage Response and Synergy with PARP Inhibitors
AND1 plays a role in the homologous recombination (HR) pathway of DNA repair. HR is a critical mechanism for repairing double-strand breaks (DSBs), one of the most lethal forms of DNA damage. The degradation of AND1 would impair this repair pathway, leading to an accumulation of DNA damage and ultimately cell death.
This impairment of HR provides a strong rationale for the observed synergy between this compound and PARP inhibitors like Olaparib.[6] PARP inhibitors block the repair of single-strand breaks (SSBs). In cells with a compromised HR pathway (due to AND1 degradation), these unrepaired SSBs are converted into DSBs during DNA replication, which cannot be efficiently repaired, leading to synthetic lethality.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of AND1 degraders in NSCLC cells.
Cell Culture
-
Cell Lines: A549 (human lung adenocarcinoma) and H460 (human large cell lung cancer) cell lines are commonly used models for NSCLC research.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of AND1 protein following treatment with a degrader.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AND1 (WDHD1) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Olaparib, or the combination for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired drugs for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for DNA Damage Foci
This method is used to visualize DNA damage in the form of nuclear foci of proteins like γH2AX.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST.
-
Antibody Staining: Incubate the cells with a primary antibody against a DNA damage marker (e.g., anti-γH2AX) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signals using a fluorescence microscope.
Conclusion and Future Directions
The targeted degradation of AND1 represents a promising new therapeutic strategy for NSCLC. The available preclinical data for this compound (Compound A15) demonstrates its ability to induce AND1 degradation and inhibit the proliferation of NSCLC cells, particularly in combination with PARP inhibitors. The proposed mechanism of action, involving the recruitment of the E3 ligase CUL4B, provides a solid foundation for further drug development.
Future research should focus on a more comprehensive preclinical evaluation of this compound, including:
-
In-depth proteomic studies to confirm the selectivity of AND1 degradation.
-
In vivo studies using NSCLC xenograft models to assess anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.
-
Investigation of potential resistance mechanisms to AND1 degradation.
-
Exploration of other synergistic drug combinations.
The continued development of potent and selective AND1 degraders holds the potential to provide a novel and effective treatment option for patients with NSCLC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WD Repeat and HMG Box DNA Binding Protein 1: An Oncoprotein at the Hub of Tumorigenesis and a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Role of And1 protein in DNA replication and repair
An In-depth Technical Guide on the Role of And1 Protein in DNA Replication and Repair
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a highly conserved, multifaceted protein that plays a pivotal role in maintaining genomic integrity. It is an essential component of the replisome, functioning as a critical adaptor protein that coordinates DNA replication with checkpoint activation and DNA repair pathways. Structurally, And1 is characterized by an N-terminal WD40 domain, a central SepB domain that facilitates its trimerization, and a C-terminal High-Mobility Group (HMG) box for DNA binding.[1][2][3] Functionally, And1 acts as a molecular hub, bridging the CMG (Cdc45-MCM-GINS) helicase with DNA polymerase α to ensure efficient DNA synthesis.[2][4] Beyond its foundational role in replication, And1 is a key player in the DNA damage response (DDR). During replication stress, it is phosphorylated by ATR kinase, enabling its accumulation at stalled forks where it facilitates Claspin-mediated Chk1 activation to enforce the S-phase checkpoint.[5][6][7] Furthermore, And1 is indispensable for the homologous recombination (HR) repair of DNA double-strand breaks (DSBs), where it regulates the critical step of DNA end resection by recruiting the nuclease CtIP to damage sites.[8][9] Given its overexpression in various cancers and its essential roles in cell proliferation and genome stability, And1 has emerged as a promising therapeutic target for cancer treatment.[10] This document provides a comprehensive overview of the molecular mechanisms, key interactions, and experimental methodologies related to And1's function.
Molecular Architecture of And1
And1 is a large, acidic protein (approx. 125 kDa in Xenopus laevis) composed of multiple functional domains that dictate its diverse interaction capabilities and functions.[11] Its structure is highly conserved from yeast (where its ortholog is Ctf4) to humans.[9] The protein assembles into a homotrimer, a feature mediated by its SepB domain, which is thought to be essential for its function as a stable scaffold within the replisome.[1][12]
Table 1: Domain Architecture and Function of Human And1
| Domain | Location | Key Functions | References |
| WD40 Repeats | N-terminus | Protein-protein interaction scaffold. Essential for proliferation and preventing replication fork resection and subsequent DSB formation. | [3][4][10][11] |
| SepB Domain | Central | Mediates the homotrimerization of And1, forming a stable hub. Provides a binding groove for interaction partners like DNA polymerase α. | [1][2] |
| HMG-box | C-terminus | High-Mobility Group box. Binds directly to various DNA structures, including single-stranded DNA (ssDNA) and four-way junctions. Important for rapid DNA replication. | [1][4][11][13] |
Role of And1 in DNA Replication
And1 is an integral component of the replisome, essential for the efficient progression of S phase.[14] Its primary role is to act as a molecular tether, physically linking the CMG helicase, which unwinds the DNA, to DNA polymerase α (Pol α), which initiates lagging strand synthesis.[2][4] This coupling is crucial for coordinating the activities of the replisome and ensuring processive DNA synthesis.
The Tipin/Timeless complex, another key replisome component, interacts with And1.[6][15] This larger complex helps to stabilize the association of Pol α with chromatin, promoting the stability of the replication fork, especially when encountering obstacles or under conditions of limited replication origins.[15][16] The HMG domain of And1 contributes to fast replication, while the WD40 domain is indispensable for cell proliferation, highlighting a separation of functions within the protein.[4]
Caption: And1 acts as a central hub within the replisome.
Role of And1 in DNA Damage Response and Repair
And1 is a critical mediator in two major pathways that respond to DNA damage: the replication stress response and homologous recombination repair.
Replication Stress and Checkpoint Activation
When replication forks stall due to DNA lesions or nucleotide depletion, a signaling cascade known as the S-phase checkpoint is activated to stabilize the fork and halt cell cycle progression. And1 is a key player in this ATR-Chk1 signaling pathway.[5][17]
-
Recruitment and Phosphorylation: Upon fork stalling, stretches of ssDNA are generated and coated by RPA. The ATR kinase is recruited to these sites. ATR then phosphorylates And1 at threonine 826 (T826).[5][6][7]
-
Signal Amplification: This phosphorylation event is crucial for And1's accumulation at the damage sites and enhances its interaction with the checkpoint mediator protein, Claspin.[5][6]
-
Chk1 Activation: And1, through its direct binding to ssDNA and its interaction with Claspin, facilitates the recruitment of Claspin to the stalled fork.[5][17] This colocalization promotes the efficient phosphorylation and activation of the effector kinase Chk1 by ATR, thereby amplifying the checkpoint signal.[5][18]
-
Fork Protection: Beyond checkpoint signaling, And1 also has a direct role in protecting the physical structure of the stalled fork. Its WD40 domain prevents the degradation (resection) of the nascent DNA strand by the MRE11 nuclease, an activity that would otherwise lead to fork collapse and the formation of lethal DSBs.[4]
Caption: And1's role in the ATR-Chk1 checkpoint pathway.
Homologous Recombination Repair
And1 is essential for the error-free repair of DNA double-strand breaks (DSBs) via homologous recombination (HR), a pathway active in the S and G2 phases of the cell cycle.[8][14] Its key function is to regulate DSB end resection, the initial and rate-limiting step of HR where the 5'-terminated strands at the break are nucleolytically degraded to create 3' ssDNA overhangs.[9]
-
Recruitment to DSBs: Following a DSB, And1 is recruited to the damage site in a manner that depends on the upstream damage sensors and mediators MDC1, ATM, and BRCA1.[8][9]
-
Complex Formation: At the break site, And1 forms a complex with the MRN complex (Mre11-Rad50-NBS1) and, critically, with the tumor suppressor protein CtIP.[9][19]
-
CtIP Recruitment: And1 facilitates the recruitment and/or stabilization of CtIP at the DSB.[8][9] CtIP, in conjunction with the MRN complex, then initiates the end resection process.
-
Checkpoint Signaling: By promoting resection and the generation of ssDNA, And1 also facilitates the ATR-mediated DNA damage response that is crucial for coordinating repair with cell cycle control.[9][20]
This function establishes a critical MDC1→And-1→CtIP axis that is fundamental for initiating HR repair.[8]
Caption: The MDC1-And1-CtIP axis in homologous recombination.
Quantitative Analysis of And1 Function
Quantitative data underscores the significance of And1's interactions and functions. While precise binding affinities (Kd) are not detailed in the provided literature, functional assays provide quantitative insights into its roles.
Table 2: Summary of Quantitative Data on And1 Function
| Parameter | Observation | Experimental Context | References |
| DNA Binding Affinity | And1 binds quantitatively to dsDNA-cellulose and is eluted with 150 mM NaCl, indicating high-affinity interaction. | DNA affinity chromatography of Xenopus oocyte nuclear extracts. | [2] |
| Effect on Cell Cycle | Depletion of And1 leads to a delay in S phase progression and an accumulation of cells in the late S/G2 phase. | siRNA-mediated knockdown in human cancer cell lines. | [14] |
| Replication Fork Speed | Replication in the absence of And1 causes a slowdown in fork speed. | Inducible degron system in avian cells. | [4] |
| DNA Damage | And1 depletion increases the accumulation of DNA damage and leads to the conversion of ssDNA gaps into DSBs in G2 phase. | Inducible degron system in avian cells. | [4][14] |
| HR Repair Efficiency | Depletion of And1 leads to a significant inhibition of homologous recombination repair of an I-SceI-induced DSB. | DR-GFP reporter assay in human cells. | [14] |
| Protein Interactions | Interactions of And1 with Claspin, Timeless, Tipin, and RPA are significantly enhanced following treatment with hydroxyurea (B1673989) (HU) to induce replication stress. | Co-immunoprecipitation from human 293T cells. | [6][7] |
Experimental Methodologies
The study of And1 relies on a range of molecular and cellular biology techniques to probe its interactions, localization, and function.
siRNA-mediated Knockdown of And1
This protocol is used to transiently reduce the expression of And1 to study the functional consequences.
-
Objective: To deplete endogenous And1 protein levels in cultured cells.
-
Methodology:
-
Cell Culture: Plate human cells (e.g., U2OS, HCT116) at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute And1-specific small interfering RNA (siRNA) duplexes and a non-targeting control siRNA in serum-free medium. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for And1 protein depletion.
-
Validation: Harvest a portion of the cells and perform Western blotting with an anti-And1 antibody to confirm the efficiency of the knockdown compared to the non-targeting control.
-
Functional Assays: Use the remaining cells for downstream experiments, such as clonogenic survival assays, immunofluorescence, or cell cycle analysis.[9]
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify and validate protein-protein interactions with And1.
-
Objective: To determine if And1 physically associates with a putative partner protein (e.g., CtIP, Claspin) in vivo.
-
Methodology:
-
Cell Lysis: Harvest cells (potentially treated with a DNA damaging agent like camptothecin (B557342) or HU) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. To distinguish chromatin-bound interactions, a pre-extraction step or treatment with benzonase nuclease can be included.[9]
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with an antibody specific to And1 or the bait protein (or an isotype-matched IgG as a negative control).
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein.[7][9]
-
Caption: Standard experimental workflow for co-immunoprecipitation.
Immunofluorescence (IF)
This protocol is used to visualize the subcellular localization of And1, particularly its recruitment to sites of DNA damage.
-
Objective: To detect the formation of And1 foci at sites of DNA damage induced by laser micro-irradiation or chemical agents.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips.
-
Damage Induction: Induce localized DNA damage using a UV-A laser or treat the entire cell population with a drug like camptothecin.
-
Fixation & Permeabilization: At desired time points post-damage, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100.
-
Blocking: Incubate the coverslips in a blocking buffer (e.g., PBS with 5% BSA) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against And1. To co-localize, also include an antibody against a known damage marker like γ-H2AX.
-
Secondary Antibody: After washing, incubate with fluorescently-labeled secondary antibodies that recognize the species of the primary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of And1 and γ-H2AX signals as distinct foci indicates recruitment to damage sites.[9]
-
Therapeutic Implications
And1's essential roles in DNA replication and repair, coupled with its frequent overexpression in many cancer types, make it an attractive target for anti-cancer therapies.[10] Cancer cells often exhibit high levels of replication stress and a greater dependency on DNA repair pathways for survival. Targeting And1 could therefore selectively kill cancer cells by exacerbating this intrinsic genomic instability.
Recently, high-throughput screening efforts have identified small molecule inhibitors of And1.[10] One such compound, an uncharacterized molecule referred to as CH3, was found to promote the degradation of And1 by disrupting its polymerization and promoting its interaction with the E3 ligase Cullin 4B.[10] Another identified inhibitor, Bazedoxifene (BZA), is an FDA-approved drug. These inhibitors have been shown to suppress the growth of a broad range of cancer cells and, importantly, can re-sensitize platinum-resistant ovarian cancer cells to chemotherapy.[10] These findings suggest that targeting And1 is a viable and promising strategy for developing novel cancer therapeutics.
References
- 1. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. And-1 coordinates with Claspin for efficient Chk1 activation in response to replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. And-1 is required for homologous recombination repair by regulating DNA end resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Roles of Human AND-1 in Chromosome Transactions in S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tipin/Tim1/And1 protein complex promotes Polα chromatin binding and sister chromatid cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. And-1 coordinates with Claspin for efficient Chk1 activation in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unveiling And1 Degrader 1 (Compound A15): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of And1 degrader 1, also known as Compound A15. This novel stilbene (B7821643) derivative has demonstrated significant potential in cancer research, particularly in non-small cell lung cancer (NSCLC), by inducing the degradation of the acidic nucleoplasmic DNA-binding protein 1 (And1) and exhibiting a synergistic effect with PARP1 inhibitors.
Discovery and Rationale
Compound A15 was developed as part of a focused effort to create specific degraders of And1, a protein implicated in DNA damage response and tumorigenesis. The design of A15 originated from earlier work on And1 degraders, including Bazedoxifene (BZA) and a precursor designated as CH3.[1][2][3] Researchers designed and synthesized a series of 27 novel derivatives of CH3, leveraging the cavity topology of the WD40 domain of And1 to optimize the molecular structure for enhanced degradation activity.[1][3] Among these, Compound A15, characterized by a distinctive "V" conformation, emerged as a potent and significant inducer of And1 degradation in NSCLC cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of Compound A15.
Table 1: In Vitro Efficacy of Compound A15 in NSCLC Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect |
| A549 | Compound A15 | 5 | Significant induction of And1 degradation |
| H460 | Compound A15 | 5 | Significant induction of And1 degradation |
| A549 | Compound A15 + Olaparib | 5 (A15) + 1 (Olaparib) | Significant inhibition of cell proliferation |
| H460 | Compound A15 + Olaparib | 5 (A15) + 1 (Olaparib) | Significant inhibition of cell proliferation |
Data extracted from Chen L, et al. J Enzyme Inhib Med Chem. 2024.[1][2][3]
Synthesis of Compound A15
Compound A15 is a novel piperazine-substituted stilbene derivative. The synthesis is based on established methods for creating stilbene-based analogues, often involving Wittig or similar coupling reactions. The general synthesis strategy for this class of compounds involves the reaction of a substituted benzyl (B1604629) chloride with a substituted aldehyde in a two-step process. While the precise, step-by-step synthesis of A15 is detailed in the primary literature, a representative step for a related precursor is provided below.
General Synthesis Step for a Stilbene Precursor (Compound 4):
A mixture is poured into water, and the pH is adjusted to be acidic with dilute hydrochloric acid, leading to the precipitation of a yellow solid. This crude solid is then purified using silica (B1680970) chromatography to yield the final compound.[1]
Characterization Data for a Precursor (Compound 4):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.92 (s, 1H), 10.31 (s, 1H), 7.87 (d, J = 1.9 Hz, 2H), 7.80 (dd, J = 8.6, 2.3 Hz, 1H), 7.61 (d, J = 8.4 Hz, 1H), 7.57 (dd, J = 8.4, 1.8 Hz, 1H), 7.37 (d, J = 16.5 Hz, 1H), 7.13 (d, J = 16.5 Hz, 1H), 7.05 (d, J = 8.6 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO) δ: 191.43, 161.22, 138.63, 134.57, 131.94, 131.14, 130.08, 129.72, 128.62, 128.24, 127.64, 126.74, 124.80, 122.89, 118.30.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize Compound A15.
Cell Culture
-
Cell Lines: Human NSCLC adenocarcinoma cell line A549 and large cell lung cancer cell line H460 were used.
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for And1 Degradation
This protocol is a standard method to quantify the degradation of a target protein.
-
Cell Treatment: A549 and H460 cells were seeded in multi-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of Compound A15 or vehicle control (e.g., DMSO) for a specified duration.
-
Lysis: After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate was determined using a BCA protein assay kit to ensure equal loading.
-
Sample Preparation: An equal amount of protein from each sample was mixed with Laemmli sample buffer and boiled at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: The protein samples were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for And1. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software. The level of And1 was normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated cells.
Cell Proliferation Assay
-
Method: A standard cell viability assay, such as the MTT or CCK-8 assay, was used to assess the effect of Compound A15 and Olaparib on cell proliferation.
-
Procedure: A549 and H460 cells were seeded in 96-well plates. After 24 hours, the cells were treated with Compound A15, Olaparib, the combination of both, or a vehicle control at the indicated concentrations.
-
Incubation: The cells were incubated for a specified period (e.g., 48 or 72 hours).
-
Measurement: The viability reagent was added to each well, and after a further incubation period, the absorbance was measured using a microplate reader. The results were expressed as a percentage of the vehicle-treated control.
Visualized Pathways and Workflows
Proposed Mechanism of Action of Compound A15
The degradation of And1 by Compound A15 is likely mediated through the ubiquitin-proteasome pathway, a common mechanism for small molecule degraders.
Caption: Proposed ubiquitin-proteasome pathway for Compound A15-mediated And1 degradation.
Experimental Workflow for A15 Evaluation
The following diagram illustrates the general workflow for the discovery and evaluation of Compound A15.
Caption: Workflow for the design, synthesis, and in vitro evaluation of Compound A15.
Synergistic Interaction with PARP Inhibition
The combination of And1 degradation and PARP inhibition represents a synthetic lethal strategy in cancer cells.
Caption: Logical relationship of synthetic lethality between And1 degradation and PARP1 inhibition.
References
Investigating the Cellular Pathways Affected by And1 Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a crucial scaffold protein involved in the intricate processes of DNA replication and the maintenance of genome stability. Its degradation has profound effects on cellular function, leading to replication stress, cell cycle arrest, and the activation of DNA damage response pathways. This technical guide provides a comprehensive overview of the cellular pathways affected by And1 degradation, presenting quantitative data from key studies, detailed experimental protocols for investigating these phenomena, and visual representations of the involved signaling cascades and experimental workflows. Understanding the downstream consequences of And1 degradation is paramount for researchers in the fields of cell biology and oncology, as well as for professionals involved in the development of novel therapeutic strategies targeting DNA replication and repair mechanisms.
Introduction
And1 is a multifaceted protein characterized by the presence of an N-terminal WD40 repeat domain, a central SepB domain, and a C-terminal HMG-box domain.[1] These domains facilitate its function as a critical adaptor protein within the replisome, the molecular machinery responsible for DNA replication. A primary role of And1 is to bridge the replicative CMG (Cdc45-MCM-GINS) helicase with DNA polymerase alpha, a key enzyme for initiating DNA synthesis.[2] This interaction is essential for the efficient and coordinated progression of replication forks.
The degradation or depletion of And1 has been shown to be incompatible with normal cell proliferation, leading to a cascade of cellular stress responses.[2] This guide delves into the specific cellular pathways impacted by the loss of And1 function, with a focus on its roles in DNA replication fidelity, cell cycle progression, and the DNA damage response.
Cellular Pathways Affected by And1 Degradation
The absence of And1 triggers a series of events that collectively compromise genomic integrity. The primary cellular processes affected are DNA replication, cell cycle control, and the DNA damage response signaling network.
DNA Replication
The most immediate consequence of And1 degradation is the disruption of normal DNA replication. This manifests in several quantifiable ways:
-
Reduced Replication Fork Speed: In the absence of And1, the coordination between the CMG helicase and DNA polymerase alpha is impaired, leading to a significant slowdown in the rate of DNA synthesis.[2] This reduction in fork progression is a hallmark of replication stress.
-
Accumulation of Single-Stranded DNA (ssDNA) Gaps: The uncoupling of helicase and polymerase activities results in the formation of long stretches of ssDNA at the replication fork.[2][3] These gaps are highly recombinogenic and can be substrates for nucleolytic attack, further threatening genome stability.
-
Increased Fork Reversal and Degradation: Stalled replication forks can undergo reversal, a process where the nascent strands anneal. In the absence of proper protection, these reversed forks are susceptible to degradation by nucleases such as MRE11.[2][4]
Cell Cycle Progression
The replication defects caused by And1 degradation trigger robust cell cycle checkpoint responses, primarily leading to a G2/M phase arrest.[2] This arrest prevents cells with under-replicated or damaged DNA from entering mitosis, a crucial mechanism to avoid the propagation of genomic errors.
DNA Damage Response (DDR)
The accumulation of ssDNA and the formation of DNA double-strand breaks (DSBs) resulting from replication fork collapse are potent activators of the DNA damage response pathway. A key signaling cascade initiated is the ATR-Chk1 pathway:
-
ATR-Chk1 Pathway Activation: The presence of ssDNA activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates the downstream checkpoint kinase 1 (Chk1).[5] Activated Chk1 plays a central role in orchestrating the G2/M checkpoint and promoting DNA repair.[5][6]
Quantitative Data on the Effects of And1 Degradation
The following tables summarize key quantitative findings from studies investigating the consequences of And1 depletion.
| Parameter | Control/Wild-Type | And1 Depleted | Fold Change/Percentage Change | Cell Type | Reference |
| Replication Fork Speed (kb/min) | 1.5 - 2.0 | 0.8 - 1.2 | ~40-50% decrease | Avian DT40 cells | [2] |
| Cells in G2/M Phase (%) | ~20-25% | ~45-55% | ~2-fold increase | Avian DT40 cells | [2] |
| Chk1 Phosphorylation (S345) (Relative Intensity) | Baseline | Significantly Increased | >2-fold increase (estimated from Western Blots) | Human U2OS cells | [5] |
| And1 Protein Levels (% of Control) | 100% | <10% | >90% decrease | Human cell lines | [7] |
Table 1: Quantifiable Effects of And1 Degradation on Cellular Processes. This table provides a summary of the measured impacts of And1 depletion on key cellular functions, including DNA replication fork speed, cell cycle distribution, and DNA damage response activation. The data is compiled from various studies and highlights the significant cellular stress induced by the loss of And1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular pathways affected by And1 degradation.
Induction of And1 Degradation
Auxin-Inducible Degron (AID) System: This is a powerful technique for rapid and specific protein degradation.
-
Cell Line Generation: Establish a cell line stably expressing the plant-specific F-box protein TIR1. Subsequently, use CRISPR/Cas9-mediated genome editing to endogenously tag the AND1 gene with a mini-AID (mAID) degron and a fluorescent reporter (e.g., YFP).
-
Induction of Degradation: Culture the generated cell line to the desired confluency. To induce And1 degradation, add auxin (indole-3-acetic acid, IAA) to the culture medium at a final concentration of 500 µM.
-
Time Course Analysis: Harvest cells at various time points after auxin addition (e.g., 0, 30, 60, 120 minutes) to analyze the kinetics of And1 degradation and the downstream cellular effects.
-
Validation: Confirm And1 degradation by Western blotting using an anti-And1 antibody. The YFP tag can be used to monitor protein levels by flow cytometry or fluorescence microscopy.
Measurement of Replication Fork Speed (DNA Fiber Assay)
-
Cell Labeling:
-
Pulse-label asynchronous cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20 minutes.
-
Wash the cells with pre-warmed media.
-
Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes.
-
-
Cell Lysis and DNA Spreading:
-
Harvest and resuspend cells in PBS.
-
Mix a small volume of the cell suspension with a lysis buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a glass slide.
-
Allow the lysis to proceed for a few minutes.
-
Tilt the slide to allow the DNA to spread down the slide.
-
-
Fixation and Denaturation:
-
Air-dry the slides and fix in 3:1 methanol:acetic acid.
-
Denature the DNA with 2.5 M HCl for 30 minutes.
-
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate the replication fork speed in kb/min using the formula: Speed = (Length of IdU track in µm) / (labeling time in min) * 2.59 kb/µm.
-
Cell Cycle Analysis
-
Sample Preparation: Harvest control and And1-depleted cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Co-Immunoprecipitation (Co-IP) for And1 Interactors
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to And1 or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to detect specific interactors or by mass spectrometry for a comprehensive interactome analysis.
siRNA-Mediated Knockdown of And1
-
Cell Seeding: Seed the target cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
Complex Formation:
-
Dilute And1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation: Harvest the cells and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
The degradation of And1 sets off a chain reaction of cellular events, underscoring its critical role as a guardian of genome stability. The immediate consequence is a severe impairment of DNA replication, characterized by a reduction in fork speed and the accumulation of deleterious ssDNA gaps. These replication defects, in turn, activate the DNA damage response, leading to a G2/M cell cycle arrest orchestrated by the ATR-Chk1 signaling pathway.
For researchers and scientists, a deeper understanding of the And1-dependent pathways provides a fertile ground for exploring the fundamental mechanisms of DNA replication and repair. For drug development professionals, the reliance of cells on And1 for proliferation presents an attractive therapeutic window. Targeting And1 or its associated pathways could be a promising strategy for the development of novel anti-cancer therapies, particularly in tumors that exhibit a high degree of replication stress.
Future research should focus on elucidating the complete And1 interactome under both normal and stressed conditions to identify novel players in the And1-mediated cellular response. Furthermore, investigating the potential for synthetic lethality by combining And1 inhibition with other DNA damage response inhibitors could pave the way for innovative and effective cancer treatments. The development of specific small molecule inhibitors of And1 function will be a critical next step in translating this basic biological knowledge into clinical applications.
References
- 1. USP17- and SCFβTrCP-Regulated Degradation of DEC1 Controls the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AND-1 fork protection function prevents fork resection and is essential for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication Fork Uncoupling Causes Nascent Strand Degradation and Fork Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Comparison of Phenotypic Effects: And1 Genetic Knockout Versus Targeted And1 Degradation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic Nucleoplasmic DNA-binding Protein 1 (And1), also known as WDHD1, is a critical scaffold protein essential for the integrity of the DNA replication and repair machinery. Its multifaceted role in maintaining genomic stability has made it a focal point for both fundamental research and therapeutic development. The primary methods for studying the loss-of-function of And1 are genetic knockout (KO) and targeted protein degradation. While both aim to ablate And1 function, they operate via fundamentally different mechanisms, leading to distinct cellular phenotypes and experimental considerations. This technical guide provides an in-depth comparison of these two methodologies, summarizing their effects on cellular processes, detailing key experimental protocols, and visualizing the underlying molecular pathways.
Introduction to And1 Function
And1 is a highly conserved protein characterized by three principal domains: an N-terminal WD40 repeat domain, a central SepB domain, and a C-terminal High-Mobility Group (HMG) box. As a core component of the replisome, And1 functions as a molecular hub. It forms a homotrimer that physically bridges the CMG (Cdc45-MCM2-7-GINS) helicase with DNA Polymerase α, an essential interaction for coordinating DNA unwinding with the initiation of lagging-strand synthesis.
Beyond its architectural role in DNA replication, And1 is pivotal in the DNA Damage Response (DDR). It is a key factor in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Following a DSB, And1 is recruited to the damage site where it facilitates the recruitment of CtIP, a protein critical for initiating DNA end resection—the first committed step of HR.[2][3] This function places And1 in a critical signaling cascade that preserves genomic integrity.
Mechanisms of And1 Ablation
And1 Genetic Knockout (KO)
Genetic knockout refers to the permanent and irreversible inactivation of the WDHD1 gene at the DNA level. This is most commonly achieved using CRISPR/Cas9 gene-editing technology. The process involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific exon within the WDHD1 gene. Cas9 induces a DSB, which is then repaired by the cell's error-prone Non-Homologous End Joining (NHEJ) pathway. This often results in small insertions or deletions (indels) that cause a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein or complete loss of expression.
References
Understanding the Structure-Activity Relationship of And1 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, has emerged as a promising therapeutic target in oncology.[1] And1 is a crucial scaffold protein involved in DNA replication and repair processes.[2][3] Its overexpression in various cancers correlates with poor prognosis, making it an attractive candidate for targeted therapies.[1] One such therapeutic strategy is targeted protein degradation, which utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate And1. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of known And1 degraders, details key experimental protocols for their characterization, and visualizes the underlying biological pathways and experimental workflows.
Known And1 Degraders and Mechanism of Action
Currently, two main classes of small molecules have been identified as And1 degraders: the selective estrogen receptor modulator (SERM) Bazedoxifene and its analogue, and a series of stilbene (B7821643) derivatives.
Bazedoxifene (BZA) and Compound CH3
Initial screenings identified Bazedoxifene (BZA) and an uncharacterized compound, (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol (CH3), as potent degraders of And1.[1]
The mechanism of action for CH3 has been elucidated and involves direct interaction with the WD40 domain of And1. This interaction disrupts the natural polymerization of And1, leading to a conformational change that promotes its association with the E3 ubiquitin ligase Cullin 4B (CUL4B).[1] Subsequently, CUL4B-mediated ubiquitination marks And1 for degradation by the proteasome.[1] This process highlights a direct mechanism of inducing protein degradation through conformational modulation.
Stilbene Derivatives
More recently, novel stilbene derivatives have been designed and synthesized as And1 degraders.[4] These compounds were developed based on the topology of the And1 WD40 domain. The structure-activity relationship for these compounds is an active area of investigation, with initial findings suggesting that the conformation and substitution patterns on the stilbene scaffold are critical for degradation activity. For instance, a "V" conformation is believed to be important for fitting into the WD40 domain's binding pocket.[2]
Quantitative Data on And1 Degrader Activity
The characterization of degraders relies on quantitative metrics to define their potency and efficacy. The most common parameters are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While extensive quantitative data for a wide range of And1 degraders is still emerging, preliminary data for the stilbene derivative A15 is available.
| Compound | Cell Line | Concentration (µM) | And1 Degradation (%) |
| A15 | H460 | 5 | 38 |
| A15 | A549 | 5 | 19 |
| Table 1: Preliminary degradation activity of stilbene derivative A15 in non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment. Data indicates a dose-dependent degradation of And1.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the discovery and characterization of And1 degraders. These protocols are adapted from standard procedures for the specific context of And1 degradation analysis.
Western Blotting for And1 Degradation
This protocol is used to quantify the amount of And1 protein in cells following treatment with a potential degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against And1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the And1 degrader for the desired time course (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against And1 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for And1 and the loading control. Normalize the And1 signal to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.
Co-Immunoprecipitation (Co-IP) of And1 and CUL4B
This protocol is used to confirm the interaction between And1 and the E3 ligase CUL4B upon treatment with a degrader.
Materials:
-
Cell lysis buffer for Co-IP (a milder buffer than RIPA, e.g., Triton X-100 based)
-
Primary antibody against And1 or CUL4B for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the And1 degrader and lyse them using a non-denaturing lysis buffer.
-
Pre-clearing Lysates: (Optional) Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-And1) overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for both And1 and CUL4B to confirm their interaction.
Cell Viability Assay
This protocol is used to assess the effect of And1 degradation on the viability and proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the And1 degrader. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After the recommended incubation time with the reagent, measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.
References
- 1. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human CTF4-orthologue AND-1 interacts with DNA polymerase α/primase via its unique C-terminal HMG box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. And-1 is required for homologous recombination repair by regulating DNA end resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
And1 Degrader 1: A Chemical Probe for Interrogating And1 Biology
Affiliation: Google Research
Abstract
Acidic Nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a critical scaffold protein essential for DNA replication and the maintenance of genomic stability. Its role as a key adaptor molecule within the replisome, linking the CMG helicase to DNA polymerase α, makes it a compelling target for biological inquiry and therapeutic development. This technical guide details the use of And1 degrader 1 (Compound A15), a novel stilbene (B7821643) derivative, as a chemical probe to explore And1 function. By inducing targeted degradation of the And1 protein, this compound provides a powerful tool for elucidating its roles in cellular processes, particularly in the context of non-small cell lung cancer (NSCLC) and its synergistic relationship with PARP1 inhibitors. This document provides an overview of And1 biology, quantitative data on the degrader's activity, detailed experimental protocols for its characterization, and visual guides to its mechanism of action and biological context.
Introduction to And1 Biology
And1 is a highly conserved, multifunctional protein characterized by an N-terminal WD40 domain, a central SepB domain, and a C-terminal High-Mobility Group (HMG) box domain. It functions as a homotrimer and serves as a crucial architectural component of the eukaryotic replisome.[1][2] Its primary role is to physically connect the Cdc45-MCM2-7-GINS (CMG) helicase, which unwinds DNA, to the DNA polymerase α-primase complex (Pol α), which initiates DNA synthesis on the lagging strand.[1] This linkage is fundamental for coordinated DNA replication.
Beyond its canonical role in replication, the HMG domain of And1 suggests functions in DNA repair, as it preferentially binds to distorted or damaged DNA structures.[1] The strategic importance of And1 in both DNA replication and repair pathways makes it a significant node in maintaining genome integrity. Its disruption can lead to replication stress, DNA damage, and ultimately, cell death, presenting a vulnerability that can be exploited in cancer cells.
This compound (Compound A15)
This compound is a small molecule designed to induce the selective degradation of the And1 protein. It has been identified as a potent tool for studying And1 biology in cancer cells.[3] While the full dataset from its primary publication is not publicly available, it is known that this compound is a stilbene derivative that effectively reduces And1 protein levels in NSCLC cell lines and exhibits a powerful synergistic effect with PARP1 inhibitors, such as Olaparib.[3]
Proposed Mechanism of Action
Targeted protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). These molecules induce proximity between the target protein (And1) and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin tags to the target protein, marking it for destruction by the 26S proteasome. The degrader molecule is then released to repeat the cycle. While the specific E3 ligase recruited by this compound has not been publicly disclosed, its activity is consistent with this general mechanism.
Caption: General mechanism of targeted protein degradation by this compound.
Quantitative Data Summary
Precise quantitative metrics such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for this compound are pending public disclosure from the primary study. However, the available information allows for a qualitative summary and provides a template for data presentation.
Table 1: Degradation Activity of this compound
| Parameter | Cell Line | Value | Notes |
|---|---|---|---|
| DC₅₀ | A549, H460 | Data Not Available | The concentration of degrader required to reduce And1 protein levels by 50%. |
| Dₘₐₓ | A549, H460 | Data Not Available | The maximum percentage of And1 protein degradation achievable. |
| Time to Dₘₐₓ | A549, H460 | Data Not Available | The time required to reach maximum degradation at a given concentration. |
Table 2: Anti-proliferative and Synergistic Activity
| Compound(s) | Concentration(s) | Cell Line | Effect |
|---|---|---|---|
| This compound | 5 µM | A549, H460 | Synergistically inhibits proliferation when combined with Olaparib.[3] |
| Olaparib | 1 µM | A549, H460 | Synergistically inhibits proliferation when combined with this compound.[3] |
| This compound (alone) | Data Not Available | A549, H460 | IC₅₀ value not publicly available. |
| Olaparib (alone) | Data Not Available | A549, H460 | IC₅₀ value not publicly available. |
And1's Role in Replication and Synergy with PARP Inhibition
The degradation of And1 induces replication stress by uncoupling DNA unwinding from DNA synthesis. This leads to the accumulation of single-stranded DNA (ssDNA) and stalled replication forks, which can collapse into toxic DNA double-strand breaks (DSBs). In normal cells, these breaks are repaired primarily by the Homologous Recombination (HR) pathway. However, many cancer cells have deficiencies in HR.
PARP1 is a key enzyme in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP1 leads to the accumulation of SSBs, which are also converted to DSBs during replication. When And1 is degraded, the cell's ability to cope with replication stress is already compromised. The addition of a PARP inhibitor creates a second, overwhelming wave of DNA damage. This concept, known as synthetic lethality, is particularly effective in cancer cells that cannot efficiently repair this catastrophic level of DNA damage, leading to cell death.
Caption: Synthetic lethality between And1 degradation and PARP1 inhibition.
Experimental Protocols
The following are generalized, standard operating procedures for the characterization of a novel protein degrader like this compound.
Protocol 1: Western Blot for And1 Degradation (DC₅₀ Determination)
-
Cell Seeding: Seed A549 or H460 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well. Allow cells to adhere and grow for 24 hours in complete medium.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in DMSO, then dilute further in culture medium to final concentrations (e.g., 10 µM down to 1 nM). Include a DMSO-only vehicle control.
-
Incubation: Replace the medium in each well with the medium containing the degrader or vehicle. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C, 5% CO₂.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well by adding 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-15% Tris-glycine gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against And1 (e.g., rabbit anti-WDHD1) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize And1 band intensity to the loading control. Plot the normalized And1 levels against the log of the degrader concentration and fit a dose-response curve to determine the DC₅₀.
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
-
Cell Seeding: Seed A549 or H460 cells in a 96-well, clear-bottom plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Olaparib, and a combination of both in culture medium. Include a vehicle-only control.
-
Treatment: Add 100 µL of the compound-containing medium to the appropriate wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement (using MTT reagent):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value. Synergy can be calculated using methods such as the Bliss independence model or Chou-Talalay method.
Experimental and Logic Workflow
Characterizing a novel chemical probe like this compound requires a systematic workflow to validate its activity, selectivity, and utility in biological systems.
Caption: Logical workflow for the characterization of a chemical probe.
Conclusion
This compound represents a valuable and timely chemical probe for the study of And1 biology. By enabling the acute depletion of the And1 protein, it allows for a precise investigation of its function in DNA replication, cell cycle progression, and the DNA damage response. The observed synergy with PARP inhibitors in NSCLC cells highlights a promising therapeutic strategy and underscores the critical role of And1 in pathways that cancer cells rely on for survival. The protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry to further unravel the complexities of And1 and its potential as a therapeutic target.
References
The role of And1 in homologous recombination and its targeting by degraders
An In-depth Technical Guide on the Function of And1 in Homologous Recombination and its Inactivation by Protein Degraders
Abstract
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a multifaceted protein crucial for the maintenance of genomic integrity. It plays a pivotal role in DNA replication and the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway. Given its overexpression in numerous cancers, And1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of And1's function in HR, its interaction with key DNA repair proteins, and the current strategies for its targeted degradation in cancer therapy. Detailed experimental protocols for studying And1 and diagrams of the pertinent signaling pathways are presented to facilitate further research in this area.
Introduction: And1 at the Crossroads of DNA Repair and Cancer
The faithful repair of DNA double-strand breaks is paramount for preventing genomic instability, a hallmark of cancer. Homologous recombination is a high-fidelity repair mechanism that utilizes a homologous template to accurately restore the original DNA sequence. A critical initial step in HR is the resection of the 5' DNA ends to generate 3' single-stranded DNA (ssDNA) overhangs. This process is tightly regulated by a network of proteins, and recent evidence has highlighted the essential role of And1 in orchestrating this event.
And1 is a large, multidomain protein comprising an N-terminal WD40 repeat domain, a central SepB domain, and a C-terminal high-mobility group (HMG) box domain. These domains mediate a variety of protein-protein and protein-DNA interactions, positioning And1 as a central scaffold in DNA metabolism. Its elevated expression in various malignancies, coupled with its critical role in DNA repair, makes And1 an attractive target for the development of novel anti-cancer therapeutics. This guide will delve into the molecular mechanisms of And1's function and the exciting prospect of its therapeutic targeting through induced protein degradation.
The Role of And1 in Homologous Recombination
And1 is an indispensable factor in the homologous recombination pathway, primarily by regulating the process of DNA end resection. Its function is intricately linked to its ability to interact with and recruit key players in the DNA damage response (DDR).
The MDC1→And-1→CtIP Axis: Initiating DNA End Resection
A key discovery in understanding And1's role in HR is the identification of the MDC1→And-1→CtIP signaling axis. Following a DNA double-strand break, the MRN complex (Mre11-Rad50-Nbs1) and the ATM kinase are recruited to the damage site. ATM phosphorylates H2AX (to form γH2AX), which serves as a docking site for MDC1. And1 is then recruited to the DSB site in a manner dependent on MDC1, BRCA1, and ATM[1][2][3][4].
Once localized at the DSB, And1 acts as a scaffold to facilitate the recruitment of CtIP, a critical endonuclease for initiating end resection[1][3][5]. The interaction between And1 and CtIP is direct, and is mediated by the SepB and HMG domains of And1. Depletion of And1 impairs the accumulation of CtIP at DSB sites, leading to defective end resection and a subsequent reduction in HR efficiency.
Protein-Protein Interactions of And1
And1's function as a scaffold protein is underscored by its numerous interaction partners within the HR machinery. Beyond CtIP, And1 has been shown to form complexes with other critical DNA repair proteins.
| Interacting Protein | Interacting Domain(s) of And1 | Functional Significance | Reference |
| CtIP | SepB and HMG domains | Recruitment of CtIP to DSBs for end resection | [5] |
| BRCA1 | Not explicitly defined | Co-recruitment to DSB sites | [4] |
| MDC1 | Not explicitly defined | Recruitment of And1 to DSB sites | [4] |
| MRN Complex | Not explicitly defined | Facilitates the interaction between CtIP and MRN | [5] |
Note: While interactions have been confirmed, specific binding affinities (Kd values) for And1 and its partners in the context of homologous recombination are not yet well-defined in the literature.
And1 as a Target for Cancer Therapy
The overexpression of And1 in a wide range of cancers, including breast, ovarian, and lung cancer, positions it as an attractive therapeutic target. Inhibiting And1 function can disrupt DNA repair in cancer cells, potentially leading to synthetic lethality in tumors with other DNA repair defects or sensitizing them to conventional therapies like chemotherapy and radiation.
And1 Expression in Cancer
Analysis of cancer genomics databases, such as The Cancer Genome Atlas (TCGA), has revealed the upregulation of And1 mRNA in various tumor types compared to normal tissues.
| Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Reference |
| Breast Cancer | Data available in TCGA, specific fold change varies by subtype | [1] |
| Ovarian Cancer | Data available in TCGA | [5] |
| Lung Cancer | Data available in TCGA | [6] |
Note: Researchers can query the TCGA database for specific log2 fold change values for And1 (WDHD1) in their cancer type of interest.
Targeting And1 with Protein Degraders
A promising strategy for targeting And1 is through the use of small molecule degraders. These compounds induce the degradation of And1 via the ubiquitin-proteasome system, effectively eliminating the protein from the cell.
Several small molecules have been identified that promote the degradation of And1. These compounds, including the FDA-approved drug bazedoxifene (B195308) (BZA) and the experimental compound CH3, function by binding to the WD40 domain of And1. This interaction is thought to disrupt And1's normal conformation, promoting its interaction with the E3 ubiquitin ligase Cullin 4B (CUL4B), which leads to And1's ubiquitination and subsequent degradation by the proteasome. A more recent degrader, compound A15, has also been shown to induce And1 degradation.
The efficacy of protein degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for BZA, CH3, and A15 as And1 degraders are not consistently reported in the literature, studies have demonstrated their effectiveness at micromolar concentrations. For instance, compound A15 has been shown to be effective at a concentration of 5 µM.
| Degrader | Target Domain | E3 Ligase | Efficacy Data | Reference |
| Bazedoxifene (BZA) | WD40 | CUL4B | Effective at inducing degradation | [7] |
| CH3 | WD40 | CUL4B | Effective at inducing degradation | [7] |
| Compound A15 | WD40 | CUL4B | Effective at 5 µM | [8] |
Note: The lack of standardized reporting of DC50 and Dmax values highlights a need for further quantitative studies on And1 degraders.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of And1 in homologous recombination and to assess the efficacy of And1-targeting compounds.
Co-Immunoprecipitation (Co-IP) of And1 and Interacting Proteins
This protocol is designed to isolate And1 and its interacting partners from nuclear extracts.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Nuclear extraction buffer
-
Anti-And1 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest cells and perform nuclear extraction to isolate nuclear proteins.
-
Pre-clear the nuclear lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-And1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against And1 and putative interacting proteins.
Western Blotting for And1 and DNA Repair Proteins
This protocol describes the detection of And1 and associated proteins following separation by SDS-PAGE.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-And1, anti-CtIP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
DR-GFP Homologous Recombination Assay
This reporter-based assay quantifies the efficiency of HR in living cells.
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter
-
I-SceI expression vector
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed DR-GFP U2OS cells in 6-well plates.
-
Co-transfect the cells with the I-SceI expression vector and a control vector expressing a fluorescent protein (e.g., mCherry) to monitor transfection efficiency.
-
If testing an inhibitor, treat the cells with the compound at the desired concentration.
-
After 48-72 hours, harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry, gating on the transfected (mCherry-positive) population. A higher percentage of GFP-positive cells indicates more efficient HR.
Conclusion and Future Directions
And1 is a critical regulator of homologous recombination, acting as a key scaffold protein that facilitates the recruitment of CtIP to sites of DNA double-strand breaks. Its overexpression in cancer and its essential role in DNA repair make it a compelling target for therapeutic intervention. The development of small molecule degraders that induce the proteasomal degradation of And1 represents a promising new avenue for cancer treatment.
Future research should focus on several key areas:
-
Quantitative Characterization: Determining the precise binding affinities of And1 with its various interaction partners will provide a more detailed understanding of its scaffolding function.
-
Degrader Optimization: The development of more potent and selective And1 degraders with well-defined DC50 and Dmax values is crucial for their clinical translation.
-
Combination Therapies: Investigating the synergistic effects of And1 degraders with other cancer therapies, such as PARP inhibitors or radiation, could lead to more effective treatment strategies.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to And1-targeted therapies will be essential for patient stratification in future clinical trials.
The continued exploration of And1 biology and the development of novel therapeutic strategies targeting this key DNA repair protein hold great promise for the future of cancer therapy.
References
- 1. Gene expression trend changes in breast cancer populations over two decades: insights from The Cancer Genome Atlas database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. style | Graphviz [graphviz.org]
- 3. Node Shapes | Graphviz [graphviz.org]
- 4. dovepress.com [dovepress.com]
- 5. Gene Expression Subtyping Reveals Immune alterations:TCGA Database for Prognosis in Ovarian Serous Cystadenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of the Cancer Genome Atlas on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for And1 Degrader 1 (Compound A15) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
And1 degrader 1, also known as Compound A15, is a potent and selective degrader of the Acidic Nucleoplasmic DNA-binding protein 1 (And1).[1] And1 is implicated in DNA replication and repair, making it a compelling target in oncology, particularly in non-small cell lung cancer (NSCLC). This document provides detailed protocols for the use of this compound in a cell culture setting, enabling researchers to investigate its biological effects and therapeutic potential. The degrader operates through the ubiquitin-proteasome system, inducing the degradation of And1. This targeted protein degradation offers a powerful alternative to traditional inhibition, allowing for the study of protein function by its removal. These protocols cover essential experiments such as cell viability assays and Western blotting to confirm target degradation.
Data Presentation
The following table summarizes the quantitative data for this compound as reported in the available literature. This data is essential for designing and interpreting experiments.
| Parameter | Cell Line(s) | Value/Concentration | Notes |
| Effective Concentration | A549, H460 (NSCLC) | 5 µM | Used in combination with 1 µM Olaparib to effectively inhibit cell proliferation.[1] |
| Reported Activity | NSCLC cells | Significant degradation of And1 | The primary mechanism of action is the induced degradation of the And1 protein.[1] |
Experimental Protocols
A. Reagent Preparation and Storage
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Cell Culture Media and Reagents:
-
Use the appropriate cell culture medium for your chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Prepare all other necessary reagents, such as phosphate-buffered saline (PBS), trypsin-EDTA, and cell lysis buffer.
-
B. Cell Culture and Treatment
-
Cell Seeding:
-
Culture A549 or H460 cells, or other cell lines of interest, in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium.
-
Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control, to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., for time-course experiments, typical time points are 4, 8, 16, and 24 hours).
-
C. Western Blot Analysis for And1 Degradation
This protocol is to verify the degradation of the And1 protein following treatment with this compound.
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for And1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software and normalize the And1 signal to the loading control.
-
D. Cell Viability Assay
This protocol is to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final concentration.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization in cell culture.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
Application Notes and Protocols for And1 Degrader 1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
And1 degrader 1, also identified as Compound A15, is a small molecule compound designed to induce the targeted degradation of the Acidic Nucleoplasmic DNA-binding Protein 1 (And1).[1][2][3] And1 is a crucial protein involved in DNA replication and homologous recombination repair.[1] By promoting the degradation of And1, this compound serves as a valuable tool for studying the cellular functions of And1 and holds potential as a therapeutic agent, particularly in oncology. These application notes provide a comprehensive guide for utilizing this compound in Western blot experiments to monitor and quantify the degradation of the And1 protein.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. While the specific E3 ligase recruited by this compound has not been definitively stated, related studies on similar And1 degraders suggest the involvement of the Cullin4B (CUL4B) E3 ligase.[4] The degrader facilitates the formation of a ternary complex between And1 and the E3 ligase, leading to the polyubiquitination of And1. This ubiquitin tag marks the And1 protein for recognition and subsequent degradation by the 26S proteasome.
Data Presentation: Quantitative Analysis of And1 Degradation
The efficacy of this compound (Compound A15) in inducing And1 protein degradation has been demonstrated in non-small cell lung cancer (NSCLC) cell lines. The following table summarizes the dose-dependent degradation of And1 as determined by Western blot analysis.
| Cell Line | Compound | Concentration (µM) | Incubation Time | % And1 Degradation |
| H460 | This compound (A15) | 5 | Not Specified | 38% |
| A549 | This compound (A15) | 5 | Not Specified | 19% |
| H460 | This compound (A15) | 1 | Not Specified | Degradation Observed |
| A549 | This compound (A15) | 1 | Not Specified | Degradation Observed |
Data extracted from Chen L, et al. J Enzyme Inhib Med Chem. 2024.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: Mechanism of And1 degradation induced by this compound.
Caption: Western blot workflow for assessing And1 degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate A549 or H460 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response series from 0.1 µM to 10 µM).
-
Cell Treatment:
-
Test Group: Aspirate the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Vehicle Control: Treat a set of cells with medium containing the same final concentration of DMSO used in the highest concentration of the degrader.
-
Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 2: Western Blot Analysis of And1 Degradation
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for And1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the And1 band to the corresponding loading control band.
-
Calculate the percentage of And1 degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
-
References
- 1. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Time-Course Experiment with And1 Degrader 1 for Optimal Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
And1 Degrader 1 is a potent and selective small molecule designed to induce the degradation of the Acidic Nucleoplasmic DNA-binding Protein 1 (And1). And1 is a crucial protein involved in DNA replication and the DNA damage response; its dysregulation has been implicated in the progression of various cancers, including Non-Small Cell Lung Cancer (NSCLC). By hijacking the body's natural protein disposal machinery, this compound offers a promising therapeutic strategy to eliminate And1 protein and inhibit cancer cell proliferation. These application notes provide a detailed protocol for determining the optimal degradation kinetics of this compound in a time-course experiment.
Mechanism of Action
This compound is a heterobifunctional molecule that acts as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the target protein, And1, and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of And1, marking it for degradation by the 26S proteasome. The degradation of And1 disrupts downstream signaling pathways involved in cell cycle progression and DNA repair, ultimately leading to cell growth inhibition. While the specific E3 ligase recruited by this compound is not publicly disclosed, the general mechanism follows the PROTAC-mediated protein degradation pathway.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the time-dependent degradation of And1 protein by this compound in A549 NSCLC cells. This data is intended to serve as a template for presenting experimental results.
Table 1: Time-Dependent And1 Degradation
| Treatment Time (hours) | And1 Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | ± 5.2 |
| 2 | 75 | ± 4.8 |
| 4 | 48 | ± 3.5 |
| 8 | 22 | ± 2.1 |
| 12 | 10 | ± 1.5 |
| 24 | 5 | ± 1.1 |
| 48 | 8 | ± 1.8 |
Table 2: Dose-Response of And1 Degradation at 24 hours
| This compound Concentration (nM) | And1 Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.9 |
| 1 | 85 | ± 5.3 |
| 10 | 62 | ± 4.1 |
| 50 | 25 | ± 2.8 |
| 100 | 10 | ± 1.7 |
| 500 | 5 | ± 1.0 |
| 1000 | 6 | ± 1.3 |
Table 3: Cell Viability after 72-hour Treatment
| This compound Concentration (nM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 6.1 |
| 10 | 95 | ± 5.5 |
| 50 | 80 | ± 4.7 |
| 100 | 65 | ± 3.9 |
| 500 | 40 | ± 3.2 |
| 1000 | 25 | ± 2.5 |
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for a time-course experiment to determine the optimal degradation of a target protein.
Protocol 1: Time-Course Western Blot Analysis of And1 Degradation
This protocol details the steps for treating cells with this compound and analyzing And1 protein levels via Western blot.
Materials and Reagents:
-
Cell Line: A549 (human non-small cell lung cancer) or other relevant cell line expressing And1.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-And1 antibody, and a loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin).
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment:
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a fixed time point (e.g., 24 hours).
-
Include a DMSO vehicle control for each experiment.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-And1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the And1 bands to the corresponding loading control bands.
-
Protocol 2: Cell Viability Assay
This protocol measures cell viability after treatment with this compound using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
A549 cells
-
This compound
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549 cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time point (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
These protocols provide a comprehensive framework for determining the optimal time-course and concentration for And1 degradation using this compound. For maximal protein degradation in A549 cells, a treatment time of 24 hours at a concentration of 100-500 nM is a representative starting point, though optimal conditions should be determined empirically for each cell line and experimental setup. The provided methodologies for Western blotting and cell viability assays are robust tools for characterizing the efficacy of this compound and other targeted protein degraders.
Application Notes and Protocols for Assessing And1 Degradation via Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
And1 (Acidic Nucleoplasmic DNA-binding protein 1), also known as WDHD1 (WD repeat and HMG-box DNA binding protein 1), is a crucial protein involved in the maintenance of genome stability. It plays significant roles in DNA replication, DNA damage repair, and cell cycle progression.[1][2] Structurally, And1 is characterized by an N-terminal WD40 repeat domain, a central SepB domain, and a C-terminal High Mobility Group (HMG) box.[2] Given its critical functions, the cellular levels of And1 are tightly regulated, and its degradation is a key process in normal cellular function and disease. Specifically, inducing the degradation of And1 has emerged as a promising anti-tumor strategy. This document provides a detailed protocol for assessing the degradation of And1 using immunofluorescence, a powerful technique to visualize and quantify protein levels within a cellular context.[3]
Data Presentation
The following table provides illustrative quantitative data from a hypothetical experiment designed to assess And1 degradation over time after treatment with a targeted protein degrader. The data represents the mean fluorescence intensity of And1 staining in the nucleus, normalized to a control group.
| Treatment Group | Time Point | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Degradation (%) |
| Vehicle Control | 0h | 1500 | 75 | 0 |
| And1 Degrader (1 µM) | 2h | 1250 | 85 | 16.7 |
| And1 Degrader (1 µM) | 4h | 980 | 60 | 34.7 |
| And1 Degrader (1 µM) | 8h | 650 | 55 | 56.7 |
| And1 Degrader (1 µM) | 16h | 320 | 40 | 78.7 |
| And1 Degrader (1 µM) | 24h | 210 | 30 | 86.0 |
| Proteasome Inhibitor (10 µM) + And1 Degrader (1 µM) | 24h | 1350 | 90 | 10.0 |
Signaling Pathways and Experimental Workflow
And1 Degradation Signaling Pathway
The degradation of And1 is intrinsically linked to the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), the ATM kinase is activated, which in turn initiates a signaling cascade involving the recruitment of MDC1 and BRCA1 to the damage site. And1 is then recruited to these sites, where it interacts with CtIP to facilitate DNA end resection, a critical step in homologous recombination repair.[1] While the specific E3 ubiquitin ligase responsible for And1 ubiquitination and subsequent proteasomal degradation has not been definitively identified, it is understood that its stability is crucial for proper DDR signaling. The pathway diagram below illustrates the known upstream activators of And1 and its downstream role, leading to its eventual degradation via the ubiquitin-proteasome system.
Experimental Workflow for Assessing And1 Degradation
The following diagram outlines the key steps in the immunofluorescence protocol to quantitatively assess And1 degradation.
Experimental Protocols
Detailed Protocol for Assessing And1 Degradation via Immunofluorescence
This protocol is designed for assessing And1 degradation in cultured mammalian cells grown on coverslips. Optimization of antibody concentrations and incubation times may be required for different cell lines or experimental conditions.
Materials:
-
Cell Line: U2OS or other suitable human cell line.
-
And1 Degrader: e.g., an auxin-inducible degron (AID) system with auxin treatment, or a specific small molecule degrader.
-
Proteasome Inhibitor (optional control): e.g., MG132.
-
Coverslips: Sterile, 12 mm or 18 mm, placed in a 24-well or 12-well plate.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20).
-
Primary Antibody: Mouse anti-And1 antibody (A starting dilution of 1:300 to 1:500 is recommended for immunohistochemistry and can be a good starting point for immunofluorescence).
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), diluted according to the manufacturer's instructions.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Fluorescence Microscope with appropriate filters.
Procedure:
-
Cell Seeding:
-
Sterilize coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Treat the cells with the And1 degrader at the desired concentrations and for the indicated time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle-treated control group.
-
For a control to demonstrate proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the And1 degrader.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-And1 antibody in the Blocking Buffer to the optimized concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and gently touch the edge to a piece of filter paper to remove excess PBS.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images of multiple fields of view for each experimental condition, ensuring consistent acquisition settings (e.g., exposure time, gain) across all samples.
-
And1 is a nucleoplasmic protein; therefore, the analysis should focus on the fluorescence intensity within the nucleus.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of And1 staining within the DAPI-defined nuclear region for a statistically significant number of cells per condition.
-
Subtract the background fluorescence from the measurements.
-
Calculate the average nuclear fluorescence intensity for each condition and normalize to the vehicle-treated control to determine the percentage of And1 degradation.
-
References
- 1. WD Repeat and HMG Box DNA Binding Protein 1: An Oncoprotein at the Hub of Tumorigenesis and a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Involvement of WDHD1 in the Occurrence of Esophageal Cancer as a Downstream Target of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols for In Vivo Studies of And1 Degrader 1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AND-1 (Acidic Nucleoplasmic DNA-binding protein 1), also known as WDHD1, is a crucial adaptor protein involved in DNA replication.[1] It plays a significant role in anchoring DNA polymerase α (pol α) to the replisome, a multiprotein complex essential for DNA synthesis.[1][2] Due to its critical function in cell proliferation, AND-1 is a potential therapeutic target in oncology. This document provides detailed application notes and protocols for the in vivo evaluation of "And1 degrader 1," a hypothetical targeted protein degrader designed to induce the degradation of the AND-1 protein, in mouse models of cancer.
While specific in vivo data for "this compound" is not publicly available, this document outlines the expected experimental design, protocols, and data presentation based on established methodologies for in vivo studies of targeted protein degraders.
I. Data Presentation: Hypothetical In Vivo Efficacy and Pharmacodynamics
The following tables represent the anticipated quantitative data from in vivo studies of this compound in a xenograft mouse model of a relevant cancer type (e.g., non-small cell lung cancer, colorectal cancer).
Table 1: In Vivo Tumor Growth Inhibition by this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 150 | 0 |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 30 | 450 ± 90 | 70 |
| This compound | 100 | 150 ± 50 | 90 |
| Standard-of-Care | X mg/kg | 600 ± 100 | 60 |
Table 2: Pharmacodynamic Analysis of AND-1 Protein Levels in A549 Tumor Tissues
| Treatment Group | Dose (mg/kg, oral, single dose) | Time Post-Dose (hours) | Mean AND-1 Protein Level (% of Vehicle ± SEM) |
| Vehicle | - | 24 | 100 ± 10 |
| This compound | 30 | 4 | 60 ± 8 |
| This compound | 30 | 8 | 35 ± 7 |
| This compound | 30 | 24 | 20 ± 5 |
| This compound | 30 | 48 | 45 ± 9 |
| This compound | 30 | 72 | 85 ± 12 |
II. Experimental Protocols
A. Protocol for In Vivo Xenograft Study
1. Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
2. Materials:
- 6-8 week old female athymic nude mice.
- A549 human non-small cell lung cancer cells.
- Matrigel.
- This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
- Vehicle control.
- Standard-of-care chemotherapy agent.
- Calipers for tumor measurement.
- Animal balance.
3. Procedure:
- Cell Culture and Implantation:
- Culture A549 cells in appropriate media until they reach 80-90% confluency.
- Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth and Randomization:
- Monitor tumor growth every 2-3 days using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Treatment Administration:
- Administer this compound, vehicle, or standard-of-care agent daily via oral gavage at the specified doses.
- Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- Tumor Measurement and Endpoint:
- Measure tumor volumes twice weekly.
- Continue treatment for 21 days or until tumors in the vehicle group reach the pre-determined endpoint size (e.g., 2000 mm³).
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
B. Protocol for Pharmacodynamic (PD) Analysis
1. Objective: To assess the in vivo degradation of AND-1 protein in tumor tissue following treatment with this compound.
2. Materials:
- Tumor-bearing mice from a satellite group of the efficacy study.
- This compound and vehicle.
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- SDS-PAGE gels and Western blot apparatus.
- Primary antibody against AND-1.
- Secondary antibody (HRP-conjugated).
- Chemiluminescent substrate.
- Imaging system for Western blots.
3. Procedure:
- Dosing and Tissue Collection:
- Administer a single oral dose of this compound or vehicle to tumor-bearing mice.
- At specified time points post-dose (e.g., 4, 8, 24, 48, 72 hours), euthanize the mice and collect the tumor tissues.
- Snap-freeze the tumors in liquid nitrogen and store at -80°C.
- Protein Extraction:
- Homogenize the frozen tumor tissues in lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Western Blotting:
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for AND-1.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Densitometry Analysis:
- Quantify the band intensities for AND-1 and a loading control (e.g., GAPDH or β-actin).
- Normalize the AND-1 signal to the loading control and express the results as a percentage of the vehicle-treated control group.
III. Visualization of Pathways and Workflows
Caption: Role of AND-1 in the DNA Replication Fork.
Caption: Targeted Degradation of AND-1 by this compound.
Caption: Workflow for In Vivo Efficacy and PD Studies.
References
Application Notes: And1 Degrader 1 for Inducing Synthetic Lethality with PARP Inhibitors
Introduction
The principle of synthetic lethality—where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable—is a cornerstone of modern targeted cancer therapy.[1] The clinical success of Poly(ADP-ribose) Polymerase (PARP) inhibitors in cancers with mutations in BRCA1 or BRCA2 genes is a prime example of this approach.[1][2][3][4] These cancers have a deficiency in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair and are therefore highly dependent on PARP-mediated single-strand break (SSB) repair.[5] Inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks into DSBs.[2][6] In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[7][8]
Acidic Nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a crucial protein involved in maintaining genome stability.[9][10] It functions as a replisome component essential for efficient DNA replication and plays a key role in protecting stalled replication forks from degradation by the MRE11 nuclease.[9][11] And1 facilitates DNA end resection, a critical initial step in HR repair, by forming complexes with the tumor suppressor CtIP.[9]
This application note describes the use of a hypothetical targeted protein degrader, "And1 degrader 1," to explore a novel synthetic lethal strategy with PARP inhibitors. Targeted protein degraders are bifunctional molecules (like PROTACs) or molecular glues that induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[12][13] By degrading And1, we hypothesize that cancer cells can be rendered vulnerable to PARP inhibition, effectively phenocopying an HR-deficient state and inducing synthetic lethality, even in cancers with proficient HR pathways.
Mechanism of Action: Proposed Synthetic Lethality
The proposed synthetic lethal interaction between And1 degradation and PARP inhibition is based on a two-pronged assault on the cancer cell's DNA Damage Response (DDR).
-
PARP Inhibition : Small molecule inhibitors of PARP (e.g., Olaparib, Talazoparib) block the repair of SSBs. A key mechanism of their cytotoxicity is the "trapping" of PARP enzymes on DNA, which creates a physical obstacle to the replication machinery, leading to stalled forks and the formation of toxic DSBs.[5][7][14]
-
And1 Degradation : The targeted degradation of And1 is expected to destabilize replication forks and impair the HR repair pathway.[9][11] The loss of And1 compromises the recruitment of CtIP to DSB sites, thereby inhibiting DNA end resection and preventing the initiation of HR.[9]
When used in combination, PARP inhibitors generate DSBs at a high rate, while the absence of And1 ensures these breaks cannot be efficiently repaired, leading to catastrophic genomic damage and apoptosis.
Caption: Proposed mechanism of synthetic lethality.
Experimental Protocols
Protocol 1: Confirmation of And1 Degradation by Western Blot
This protocol verifies the efficacy and specificity of this compound in reducing cellular And1 protein levels.
Materials:
-
Cell lines of interest (e.g., HeLa, U2OS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-And1/WDHD1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for various time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Lysate Preparation: Incubate lysates on ice for 30 minutes. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[15] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-And1 antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane with an anti-GAPDH antibody as a loading control.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 6. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Notes and Protocols: Cell Viability Assays with And1 Degrader 1 and Olaparib Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the combined effect of And1 degrader 1 (Compound A15) and Olaparib on cancer cell viability. The acidic nucleoplasmic DNA-binding protein 1 (And1) is a critical component of the DNA replication machinery and is involved in the homologous recombination (HR) pathway of DNA repair.[1][2] Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[3] The combination of an And1 degrader with a PARP inhibitor presents a promising synthetic lethality approach to cancer therapy, particularly in tumors with deficiencies in DNA damage response pathways.
Recent studies have demonstrated a synergistic effect between this compound (A15) and Olaparib in non-small cell lung cancer (NSCLC) cell lines, A549 and H460.[4][5][6] This document outlines the underlying scientific principles, provides quantitative data from these studies, and offers detailed protocols for replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound (A15) and Olaparib, alone and in combination, on the proliferation of A549 and H460 cell lines. The data is derived from Cell Counting Kit-8 (CCK-8) assays.[4]
Table 1: Effect of this compound (A15) and Olaparib on A549 Cell Proliferation
| Treatment | Concentration | Mean Proliferation (%) | Standard Error of the Mean (SEM) |
| Control | - | 100 | ± 5.0 |
| Olaparib | 1 µM | ~85 | ± 4.2 |
| This compound (A15) | 5 µM | ~70 | ± 3.5 |
| Combination | 1 µM Olaparib + 5 µM A15 | ~40 | ± 2.0 |
Data are estimated from proliferation curves presented in Chen et al., 2024.[4]
Table 2: Effect of this compound (A15) and Olaparib on H460 Cell Proliferation
| Treatment | Concentration | Mean Proliferation (%) | Standard Error of the Mean (SEM) |
| Control | - | 100 | ± 4.8 |
| Olaparib | 1 µM | ~90 | ± 4.5 |
| This compound (A15) | 5 µM | ~75 | ± 3.8 |
| Combination | 1 µM Olaparib + 5 µM A15 | ~50 | ± 2.5 |
Data are estimated from proliferation curves presented in Chen et al., 2024.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathway of And1 and Olaparib Action
The synergistic effect of this compound and Olaparib stems from their targeting of two critical and interconnected DNA damage response pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of synergistic cytotoxicity of this compound and Olaparib.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing cell viability in response to treatment with this compound and Olaparib.
References
- 1. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a human replisome shows the organisation and interactions of a DNA replication machine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Degrader-Mediated Targeting of And1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a crucial scaffold protein involved in the initiation of DNA replication and the maintenance of genome integrity.[1][2][3] Its multifaceted role in DNA replication, sister chromatid cohesion, and DNA damage repair, particularly homologous recombination (HR), has made it an attractive target for therapeutic intervention, especially in oncology.[1][3][4] This document provides a detailed comparison of two prominent methods for targeting And1: lentiviral short hairpin RNA (shRNA) knockdown and the application of a small molecule And1 degrader.
Lentiviral shRNA offers a powerful tool for stable, long-term suppression of And1 expression, enabling in-depth functional studies.[5][6] Conversely, small molecule degraders, such as "And1 degrader 1," represent a novel pharmacological approach that induces the rapid and efficient removal of the And1 protein through the ubiquitin-proteasome system.[5][7][8] This document will detail the experimental protocols for both methodologies, present a comparative summary of their quantitative effects, and illustrate the underlying biological pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters associated with lentiviral shRNA knockdown of And1 versus treatment with this compound.
| Parameter | Lentiviral shRNA Knockdown of And1 | This compound Treatment |
| Target | And1 mRNA | And1 Protein |
| Mechanism of Action | RNA interference leading to mRNA degradation.[9] | Induced proximity to an E3 ubiquitin ligase, leading to polyubiquitination and proteasomal degradation of the target protein.[7][10] |
| Typical Efficacy | 70-99% reduction in target mRNA and protein levels.[11][12] | Expected >80% reduction in And1 protein levels. |
| Onset of Effect | 48-72 hours post-transduction for significant protein reduction.[13] | Rapid, typically within hours of treatment.[7] |
| Duration of Effect | Stable and long-term, due to genomic integration of the shRNA cassette.[5][12] | Transient and dependent on the pharmacokinetic properties of the degrader compound.[8] |
| Off-Target Effects | Potential for off-target effects due to unintended shRNA seed region complementarity and interferon response.[14] | Potential for off-target protein degradation ("off-target effects") or unintended biological consequences ("off-scaffold effects"). |
| Reversibility | Generally considered irreversible in stably transduced cells. | Reversible upon withdrawal of the compound. |
| In Vivo Applicability | Can be used to create stable knockdown in animal models.[15] | Orally bioavailable degraders can be used for systemic administration in animal models. |
Signaling Pathway
And1 plays a central role in the DNA Damage Response (DDR), particularly in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs). Its depletion sensitizes cancer cells to PARP inhibitors, a concept known as synthetic lethality.
Caption: And1 Signaling in Homologous Recombination and Therapeutic Targeting.
Experimental Protocols
Lentiviral shRNA Knockdown of And1
This protocol outlines the steps for producing lentiviral particles carrying an shRNA targeting And1 and subsequently transducing target cells for stable knockdown.
Experimental Workflow:
Caption: Workflow for Lentiviral-mediated shRNA Knockdown of And1.
Materials:
-
Lentiviral vector containing shRNA targeting And1 (and a non-targeting control shRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Target cell line (e.g., HeLa, U2OS)
-
DMEM and appropriate cell culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
Polybrene
-
Puromycin
-
Phosphate Buffered Saline (PBS)
-
0.45 µm filter
Protocol:
A. Lentivirus Production in HEK293T Cells [3][16]
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: In separate tubes, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 10 cm dish, typically use 10 µg of the shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the transfection complex to the HEK293T cells and incubate at 37°C in a CO2 incubator.
-
Day 3 (16-24 hours post-transfection): Carefully replace the transfection medium with 10 mL of fresh complete growth medium.
-
Day 4 & 5 (48 and 72 hours post-transfection): Harvest the viral supernatant and filter through a 0.45 µm filter to remove cell debris. The supernatant can be stored at -80°C. For higher viral titers, the supernatant can be concentrated by ultracentrifugation.
B. Transduction of Target Cells [11][13]
-
Day 1: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Remove the medium from the target cells and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of viral supernatant (determine the optimal multiplicity of infection (MOI) empirically).
-
Incubate the cells overnight at 37°C.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Begin selection by adding puromycin to the medium at a pre-determined optimal concentration. Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are established.
C. Validation of And1 Knockdown
-
Quantitative PCR (qPCR): Extract total RNA from the stable cell line and perform reverse transcription followed by qPCR using primers specific for And1 and a housekeeping gene for normalization.
-
Western Blot: Prepare whole-cell lysates and perform Western blotting using a primary antibody against And1. Use an antibody against a loading control (e.g., GAPDH, β-actin) for normalization.[4][12]
This compound Treatment
This protocol describes the general procedure for treating cells with this compound and assessing its effects on And1 protein levels and cell viability.
Experimental Workflow:
Caption: Workflow for this compound Treatment and Analysis.
Materials:
-
This compound (and a vehicle control, e.g., DMSO)
-
Target cell line (e.g., A549, H460 non-small cell lung cancer cells)
-
Appropriate cell culture media and supplements
-
Reagents for Western blotting
-
Reagents for cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo)
-
PARP inhibitor (e.g., Olaparib) for synergy studies
Protocol:
A. Determining Optimal Concentration and Time for Degradation
-
Day 1: Seed target cells in multiple plates (e.g., 6-well or 12-well) to allow for different treatment conditions.
-
Day 2: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time point (e.g., 24 hours). Also, treat cells with a fixed concentration (e.g., 5 µM) for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control for all experiments.
-
Harvesting and Analysis: At the end of the treatment periods, harvest the cells and prepare whole-cell lysates.
-
Perform Western blotting to determine the concentration and time at which maximum And1 degradation (Dmax) and 50% degradation (DC50) are achieved.
B. Cell Viability Assay
-
Day 1: Seed cells in a 96-well plate at an appropriate density.
-
Day 2: Treat the cells with a serial dilution of this compound.
-
Day 3-5: After the desired incubation period (e.g., 72 hours), perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or WST-1 assay).[17][18]
-
Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50).
C. Synergy with PARP Inhibitors
-
Day 1: Seed cells in a 96-well plate.
-
Day 2: Treat cells with a matrix of concentrations of this compound and a PARP inhibitor (e.g., Olaparib).
-
Day 5: Perform a cell viability assay.
-
Analyze the data using synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.
Conclusion
Both lentiviral shRNA knockdown and small molecule degraders are effective methods for reducing And1 levels and studying its function. The choice between these two approaches will depend on the specific experimental goals. Lentiviral shRNA is well-suited for creating stable cell lines for long-term studies and for applications where sustained target suppression is required. This compound, on the other hand, offers a pharmacologically relevant approach with rapid and reversible control over And1 protein levels, making it an ideal tool for chemical biology and preclinical drug development, particularly for exploring therapeutic strategies such as synthetic lethality in combination with PARP inhibitors. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers investigating the role of And1 in cellular processes and its potential as a therapeutic target.
References
- 1. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Human AND-1 in Chromosome Transactions in S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AND-1 fork protection function prevents fork resection and is essential for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. and1.com [and1.com]
- 7. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Replication and associated repair pathways are involved in the mutagenesis of methylated cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. IMAGO: An Improved Model Based on Attention Mechanism for Enhanced Protein Function Prediction [mdpi.com]
Troubleshooting & Optimization
Troubleshooting And1 degrader 1 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with And1 degrader 1. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound A15) is a small molecule that induces the degradation of the Acidic Nucleoplasmic DNA-binding Protein 1 (And1).[1] And1 is a crucial protein involved in DNA replication and repair, associating with the replisome to ensure efficient DNA synthesis.[2][3][4] By inducing the degradation of And1, this compound can inhibit the proliferation of cancer cells, particularly when used in combination with other agents like PARP1 inhibitors.[1] The degradation of And1 disrupts its function as a scaffold protein, preventing the proper assembly of the replication fork and leading to an accumulation of DNA damage.[3]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in cancer research.[1] Given And1's critical role in DNA replication and repair, its degradation is a promising strategy for targeting rapidly dividing cancer cells.[2][3] It is often investigated in non-small cell lung cancer (NSCLC) cells and in combination with other cancer therapies.[1]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best to store them at -80°C to prevent degradation and precipitation.[5] It is advisable to avoid repeated freeze-thaw cycles.[5] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][6]
Troubleshooting Guide: Insolubility of this compound
Insolubility in aqueous solutions like cell culture media is a common challenge with hydrophobic small molecules. Below are troubleshooting steps to address precipitation issues at various stages of your experiment.
Problem 1: Precipitate observed in the stock solution (e.g., in DMSO).
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility limit. | Prepare a new stock solution at a lower concentration. It is crucial to empirically determine the solubility limit in your primary solvent. |
| Improper storage. | Store stock solutions at -80°C as recommended.[5] Avoid repeated freeze-thaw cycles.[5] |
| Low purity of the compound. | Ensure you are using a high-purity grade of this compound. Impurities can act as nucleation sites for precipitation.[5] |
Problem 2: Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium.
This phenomenon, often called "crashing out," is common for hydrophobic compounds.
| Potential Cause | Recommended Solution |
| Poor aqueous solubility. | Decrease the final concentration of the degrader in the medium. Minimize the percentage of the organic stock solvent (e.g., DMSO) in the final solution (typically ≤0.5%).[5] |
| Localized high concentration upon addition. | Add the stock solution to the aqueous buffer or medium while gently vortexing or stirring to promote rapid and even mixing.[5] Pre-warm the cell culture medium to 37°C before adding the compound. |
| Incompatible buffer components. | Test the solubility in different buffer systems. Some salts or additives may promote precipitation.[5] |
Problem 3: Precipitate appears in cell culture wells over time.
| Potential Cause | Recommended Solution |
| Compound instability in the culture medium. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider a time-course experiment to observe when precipitation begins. |
| Interaction with serum proteins. | If experimentally permissible, try reducing the serum concentration in the medium. Alternatively, consider using a serum-free medium for the duration of the treatment.[5] |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature and humidity. |
Experimental Protocols
Protocol for Preparing a Soluble Working Solution of this compound
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
-
Create an Intermediate Dilution:
-
Prepare an intermediate dilution of the stock solution in the same organic solvent. This can help in achieving a lower final concentration of the organic solvent in the cell culture medium.
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
While gently vortexing the medium, add the required volume of the this compound stock or intermediate solution drop-wise to the medium.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider lowering the final concentration.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of And1 in DNA replication and its disruption by this compound.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing And1 degrader 1 concentration to avoid off-target effects
Welcome to the technical support center for And1 Degrader 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in your experiments and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the And1 (Acidic Nucleoplasmic DNA-binding Protein 1) protein. Its mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The degrader simultaneously binds to the And1 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag And1 with ubiquitin, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the primary function of the And1 protein?
And1, also known as WDHD1, is a crucial protein involved in maintaining genome stability. It plays a vital role in DNA replication and repair, specifically in homologous recombination, a major pathway for repairing DNA double-strand breaks.[4][5] And1 is a component of the replisome and is essential for the efficient progression of DNA replication forks.[5][6]
Q3: What are the key parameters to consider when determining the optimal concentration of this compound?
The two primary parameters for assessing the efficacy of a PROTAC like this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (And1).
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the degrader.
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without causing cytotoxicity or off-target effects.[1]
Q4: What is the "hook effect" and how can it be avoided with this compound?
The "hook effect" is a phenomenon where the effectiveness of a degrader decreases at higher concentrations.[1][7][8] This occurs because at very high concentrations, this compound is more likely to form separate binary complexes with either And1 or the E3 ligase, rather than the productive ternary complex (And1-Degrader-E3 ligase) required for degradation.[1][8] To avoid this, it is critical to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before it diminishes.[1]
Q5: What are appropriate negative controls for my experiments with this compound?
To ensure that the observed effects are due to the specific degradation of And1, the following negative controls are recommended:
-
Inactive Epimer/Stereoisomer: A molecule with the same chemical composition as this compound but in a spatial arrangement that prevents it from binding to either And1 or the E3 ligase.
-
E3 Ligase Binding Mutant: An analogue of this compound that is modified to abolish its binding to the E3 ligase. This helps to distinguish between effects caused by And1 degradation versus those caused by simple inhibition of And1.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of And1 | 1. Suboptimal degrader concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[7] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation period.[1] | |
| 3. Low cell permeability of the degrader. | 3. Consult literature for similar degraders to assess permeability. Consider using a different cell line if permeability is a known issue.[1] | |
| 4. Low expression of the recruited E3 ligase in the cell line. | 4. Verify the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR.[1][7] | |
| High Cell Toxicity | 1. Degrader concentration is too high. | 1. Lower the concentration of the degrader. Determine the IC50 for cell viability and work at concentrations well below this value.[1] |
| 2. Off-target effects of the degrader. | 2. Perform proteomics studies to identify off-target proteins. Compare the effects with a negative control degrader.[7] | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | 1. Formation of non-productive binary complexes. | 1. Use a lower, more specific concentration within the optimal range identified in your dose-response curve.[1][7] |
| Inconsistent results between experiments | 1. Variation in cell confluency. | 1. Ensure consistent cell seeding density and confluency at the time of treatment. |
| 2. Variability in degrader preparation. | 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
Experimental Protocols & Data
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Degrader Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., a serial dilution from 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against And1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[1][7]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the And1 band intensity to the loading control.
-
Plot the normalized And1 levels against the log of the degrader concentration to determine the DC50 and Dmax.
-
Table 1: Example Dose-Response Data for this compound in HEK293T Cells (24-hour treatment)
| Concentration (nM) | Normalized And1 Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 52 |
| 50 | 28 |
| 100 | 15 |
| 500 | 10 |
| 1000 | 12 |
| 5000 | 25 |
| 10000 | 40 |
From this data, the approximate DC50 is 10 nM, and the Dmax is ~90% degradation at 500 nM. The increase in And1 levels at concentrations above 500 nM indicates a hook effect.
Protocol 2: Time-Course Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Degrader Treatment: Treat cells with this compound at a concentration that gives Dmax (e.g., 500 nM based on the example data) for various durations (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
Western Blot Analysis: Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1 to determine And1 protein levels at each time point.
-
Data Analysis: Plot the normalized And1 levels against time to determine the optimal treatment duration.
Table 2: Example Time-Course Data for this compound (500 nM) in HEK293T Cells
| Time (hours) | Normalized And1 Level (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 16 | 18 |
| 24 | 10 |
| 48 | 12 |
This data suggests that maximal degradation is achieved around 24 hours of treatment.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for Optimizing Degrader Concentration.
Caption: The Hook Effect at High Degrader Concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
How to solve the hook effect with And1 degrader 1
Welcome to the technical support center for And1 degrader 1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, with a focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound A15) is a chemical degrader that targets the Acidic Nucleoplasmic DNA-binding protein 1 (And1), also known as WD repeat and HMG-box DNA binding protein 1 (WDHD1).[1] And1 is a crucial protein involved in DNA replication.[2]
Like other targeted protein degraders (e.g., PROTACs), this compound is a heterobifunctional molecule. It is designed to simultaneously bind to the And1 protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to And1, marking it for degradation by the cell's natural disposal system, the proteasome. This leads to the selective removal of And1 protein from the cell.
Q2: What is the "hook effect" and why is it a concern when using this compound?
The hook effect is a phenomenon observed with bifunctional degraders where the degradation of the target protein decreases at high concentrations of the degrader.[3][4] This results in a characteristic "bell-shaped" dose-response curve.[5] At optimal concentrations, this compound efficiently forms a productive ternary complex (And1 protein – this compound – E3 ligase), leading to And1 degradation. However, at excessive concentrations, the degrader can independently bind to either And1 or the E3 ligase, forming non-productive binary complexes.[6] These binary complexes compete with the formation of the productive ternary complex, thus reducing the efficiency of And1 degradation.[6] This can lead to misinterpretation of the degrader's potency and complicates the determination of optimal dosing for experiments.[6]
Q3: What are the key factors influencing the hook effect?
Several factors can influence the magnitude of the hook effect:
-
Binding Affinities: The relative binding affinities of the degrader for the target protein (And1) and the E3 ligase. A significant imbalance can favor the formation of one binary complex over the other.[3]
-
Cooperativity: This refers to how the binding of the degrader to one protein influences its affinity for the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the other protein, helps stabilize the ternary complex and can mitigate the hook effect.[3][7]
-
Linker Design: The length, flexibility, and chemical composition of the linker connecting the And1-binding and E3 ligase-binding moieties are critical for allowing the formation of a stable and productive ternary complex.[8]
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Cellular Concentration: The intracellular concentration of the degrader, which is influenced by its cell permeability and the presence of efflux pumps.[9]
Troubleshooting Guide
Problem 1: A significant hook effect is observed in my cellular degradation assay (e.g., Western Blot), with decreased And1 degradation at higher concentrations of this compound.
-
Possible Cause: The concentrations of this compound used are too high, leading to the formation of non-productive binary complexes.
-
Solution:
-
Perform a wide dose-response curve: Test a broad range of concentrations, from picomolar to high micromolar, with several dilution points, especially at the higher end. This will help to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[5]
-
Determine the optimal concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[6]
-
Assess ternary complex formation: Use biophysical or cellular assays like co-immunoprecipitation (Co-IP) or NanoBRET/TR-FRET to directly measure the formation of the And1-degrader-E3 ligase ternary complex at different concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[6]
-
Problem 2: I do not observe any degradation of And1 at any of the tested concentrations.
-
Possible Causes:
-
The concentration range tested is entirely within the hook effect region (too high) or too low to induce degradation.[6]
-
The cell line used does not express the necessary E3 ligase or expresses it at very low levels.[4]
-
This compound has poor cell permeability in the chosen cell line.[4]
-
The incubation time is not optimal for degradation to occur.[6]
-
The this compound compound has degraded.
-
-
Solutions:
-
Test a very wide concentration range: As mentioned above, a broad concentration range (e.g., 1 pM to 50 µM) is crucial.[6]
-
Verify E3 ligase expression: Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR.[4]
-
Assess cell permeability: If possible, perform a cell permeability assay to determine the intracellular concentration of this compound.[6]
-
Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a concentration expected to be optimal to find the ideal treatment duration.
-
Use fresh compound: Always prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions.[4]
-
Problem 3: How can I confirm that the observed decrease in And1 protein is due to proteasomal degradation?
-
Solution: Co-treat your cells with an optimal concentration of this compound and a proteasome inhibitor (e.g., MG132).[4] If the degradation of And1 is blocked in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[4]
Data Presentation
Table 1: Example Dose-Response Data for this compound in A549 Cells
This table illustrates a typical hook effect observed in a dose-response experiment. The data represents the percentage of And1 protein remaining after 24 hours of treatment with this compound, as determined by Western Blot analysis.
| This compound Concentration | % And1 Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 500 nM | 35% |
| 1 µM | 60% |
| 5 µM | 80% |
| 10 µM | 95% |
Note: This is illustrative data. Actual results may vary.
Experimental Protocols
Protocol 1: Dose-Response Analysis of And1 Degradation by Western Blot
This protocol details the steps to determine the dose-response relationship of this compound and identify a potential hook effect.
-
Cell Seeding: Plate your cells of interest (e.g., A549) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[4] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time, typically 16-24 hours.[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against And1/WDHD1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the And1 band intensity to the loading control.
-
Plot the normalized And1 levels against the log of the this compound concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[4]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to confirm the formation of the And1-degrader-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., a concentration giving Dmax and a higher concentration in the hook effect region) and a vehicle control for a short duration (e.g., 2-4 hours). To stabilize the complex, co-treat with a proteasome inhibitor like MG132 for the last 2 hours of incubation.[6]
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against And1 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the recruited E3 ligase (e.g., anti-Cereblon or anti-VHL antibody) and And1 by Western Blot. An increased signal for the E3 ligase in the And1 immunoprecipitate at the optimal degrader concentration compared to the vehicle and the "hooked" concentration indicates ternary complex formation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The hook effect: ternary vs. binary complex formation.
Caption: Troubleshooting workflow for the hook effect.
Caption: Simplified And1/WDHD1 signaling and function.
References
- 1. harborfreight.com [harborfreight.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDHD1 WD repeat and HMG-box DNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. DailyMed - AMPICILLIN SODIUM AND SULBACTAM SODIUM- ampicillin sodium, sulbactam sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
And1 degrader 1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of And1 degrader 1 (also known as Compound A15). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this molecule in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental outcomes. The following table summarizes the recommended storage conditions based on supplier information and general best practices for similar chemical compounds.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short-term storage. | |
| In Solvent (Stock Solution) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Data is based on a representative Certificate of Analysis for a similar compound from the same supplier. Always refer to the product-specific Certificate of Analysis (COA) for the most accurate information.[1]
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound?
A1: The primary research article describing this compound (Compound A15) does not explicitly state the solvent used for initial reconstitution. However, for cell-based assays, it is common practice to dissolve compounds of this nature in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
Q2: What is the recommended concentration of DMSO for my final cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.
Q3: Can I store this compound in solution at 4°C?
A3: While short-term storage of a working solution at 4°C for a few days may be acceptable, it is not recommended for long-term storage. For optimal stability, stock solutions should be aliquoted and stored at -20°C or -80°C.
Q4: How can I be sure my this compound is active?
A4: The activity of this compound can be confirmed by performing a dose-response experiment in a sensitive cell line, such as A549 or H460 non-small cell lung cancer (NSCLC) cells, and measuring the degradation of the And1 protein by Western blot.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution or media | - Poor solubility in the chosen solvent.- Exceeded solubility limit upon dilution.- Freeze-thaw cycles leading to precipitation. | - Gently warm the stock solution to 37°C and vortex to redissolve.- Prepare a fresh stock solution.- When diluting, add the stock solution to the media dropwise while vortexing.- Ensure aliquots are single-use to avoid freeze-thaw cycles. |
| Inconsistent or no degradation of And1 protein | - Degrader has degraded due to improper storage.- Incorrect concentration used.- Cell line is not sensitive to the degrader.- Insufficient incubation time. | - Verify storage conditions and use a fresh aliquot.- Perform a dose-response experiment to determine the optimal concentration.- Use a validated positive control cell line (e.g., A549, H460).- Perform a time-course experiment to determine the optimal incubation time for degradation. |
| High background or off-target effects observed | - Compound concentration is too high.- Solvent concentration is toxic to cells. | - Lower the concentration of this compound.- Ensure the final solvent concentration is below toxic levels (e.g., <0.1% DMSO).- Include a vehicle-only control in all experiments. |
Experimental Protocols
The following are detailed methodologies based on the key experiments described in the primary literature for this compound (Compound A15)[2].
Cell Culture
Human non-small cell lung cancer (NSCLC) cell lines, A549 and H460, are suitable for studying the effects of this compound.
-
Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
Western Blot Analysis for And1 Degradation
This protocol allows for the direct measurement of And1 protein levels following treatment with the degrader.
-
Seed A549 or H460 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against And1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize protein levels.
Cell Proliferation Assay (in combination with a PARP1 inhibitor)
This assay assesses the synergistic effect of this compound and a PARP1 inhibitor, such as Olaparib, on cell viability.
-
Seed A549 or H460 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 5 µM), Olaparib (e.g., 1 µM), the combination of both, or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
Visualizations
Signaling Pathway of And1 Degradation and Synergistic Action
Caption: this compound mediated degradation of And1 protein and its synergy with PARP1 inhibition.
Experimental Workflow for Assessing And1 Degradation
Caption: A typical workflow for evaluating the degradation of And1 protein by Western blot.
References
Technical Support Center: AND1 Degrader 1 Western Blot Analysis
Welcome to the technical support center for AND1 degrader 1 western blot analysis. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results when evaluating the degradation of AND1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of AND1 protein on a Western blot?
A1: The human AND1 protein (also known as WDHD1) has a predicted molecular weight of approximately 125 kDa.[1][2] However, the apparent molecular weight on an SDS-PAGE gel can vary due to post-translational modifications (PTMs) such as phosphorylation.[3][4] It is also possible that different protein isoforms exist due to alternative splicing, which could result in multiple bands.[3][5] Always consult the datasheet for the specific antibody you are using for information on expected band sizes.
Q2: I am not seeing a band for AND1 in my control samples. What could be the issue?
A2: There are several potential reasons for a weak or absent AND1 signal:
-
Low Protein Abundance: AND1 is a nuclear protein, and its expression levels may be low in certain cell types. Consider preparing nuclear extracts to enrich for the protein.[6]
-
Inefficient Protein Extraction: As a nuclear protein, AND1 may be difficult to extract using standard lysis buffers. Using a lysis buffer optimized for nuclear proteins, which may include higher salt concentrations and sonication, is recommended to ensure complete lysis and release of nuclear contents.[7]
-
Antibody Issues: The primary antibody may not be optimal for western blotting or may have lost activity. Ensure you are using an antibody validated for western blot applications and consider trying a different antibody if the problem persists.[7][8] Also, check that the secondary antibody is compatible with the primary antibody.[9]
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of total protein per lane, typically 20-30 µg for whole-cell lysates. For low-abundance proteins like AND1, you may need to load more.[7]
-
Poor Transfer: Inefficient transfer of a large protein like AND1 (125 kDa) from the gel to the membrane can result in a weak signal. Optimize your transfer conditions, including transfer time and buffer composition. Using a wet transfer system overnight at 4°C is often recommended for large proteins.[7]
Q3: I am observing multiple bands in my AND1 western blot. What is the cause?
A3: The presence of multiple bands can be due to several factors:
-
Protein Isoforms or Splice Variants: The AND1 gene may produce different protein isoforms through alternative splicing, which would migrate at different molecular weights.[3][5]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation can alter the protein's migration on the gel.[3][4]
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Protein Degradation: If samples are not handled properly, proteases can degrade the AND1 protein, leading to smaller, non-specific bands. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[7][10]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate.[9] To troubleshoot this, you can try increasing the stringency of your washes, optimizing your antibody concentrations, or trying a different blocking buffer.[7][11] Performing a control experiment without the primary antibody can help determine if the secondary antibody is the source of non-specific bands.[9]
Q4: My western blot has high background. How can I reduce it?
A4: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[7][11]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background.[9] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies.[11]
-
Contaminated Buffers: Ensure all your buffers are freshly made and filtered to prevent microbial growth, which can cause speckles and high background.
-
Membrane Handling: Handle the membrane with clean forceps and do not let it dry out at any point during the procedure.[12]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions when performing a western blot for AND1 after treatment with a degrader.
| Problem | Possible Cause | Solution |
| No AND1 band in untreated control | Low AND1 expression in the cell line. | Select a cell line with higher endogenous AND1 expression or use a positive control lysate. |
| Inefficient lysis of nuclear proteins. | Use a nuclear extraction protocol or a lysis buffer with high salt and detergents, supplemented with sonication.[7] | |
| Primary antibody not working. | Use a validated antibody for AND1 western blotting. Check the antibody datasheet for recommended conditions.[7][8] | |
| Inefficient protein transfer. | Optimize transfer time and voltage, especially for a large protein like AND1 (125 kDa). Consider an overnight wet transfer.[7] | |
| Faint AND1 band in untreated control | Insufficient protein loaded. | Increase the amount of protein loaded per lane (e.g., 30-50 µg). |
| Suboptimal antibody dilution. | Optimize the primary antibody concentration by performing a titration. | |
| Insufficient exposure time. | Increase the exposure time during signal detection. | |
| High background on the blot | Inadequate blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% BSA or non-fat dry milk in TBST.[7][11] |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[9] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[11] | |
| Non-specific bands | Antibody cross-reactivity. | Use a different, more specific primary antibody. Ensure the secondary antibody is not cross-reacting.[9] |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer and keep samples on ice.[7][10] | |
| Splice variants or PTMs. | Consult the literature and antibody datasheet for information on known isoforms or modifications of AND1.[3][4][5] | |
| Inconsistent degradation results | Variable degrader activity. | Ensure consistent cell density, treatment time, and degrader concentration across experiments. |
| Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH, or total protein stain) to verify even loading. | |
| Issues with western blot reproducibility. | Standardize all steps of the western blot protocol, including buffer preparation, incubation times, and washing steps. |
Experimental Protocols
Detailed Methodology for AND1 Western Blot after Degrader Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction (Nuclear Protein Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells in a nuclear lysis buffer (e.g., RIPA buffer supplemented with 0.5% SDS, protease, and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For a large protein like AND1, a wet transfer overnight at 4°C is recommended for higher efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AND1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[13]
-
Normalize the AND1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative Analysis of AND1 Degradation
The following table provides a representative example of quantitative data from a western blot experiment analyzing the dose-dependent degradation of AND1 after a 24-hour treatment with this compound.
| This compound (nM) | Normalized AND1 Intensity (Arbitrary Units) | % AND1 Remaining (Compared to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 100 | 0.15 | 15% |
| 1000 | 0.05 | 5% |
Visualizations
Experimental Workflow for AND1 Degrader Western Blot
AND1 in the DNA Damage Response Signaling Pathway
References
- 1. addgene.org [addgene.org]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. assaygenie.com [assaygenie.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of And1 degrader 1 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of And1 degrader 1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] They consist of a ligand that binds to the target protein (And1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the And1 protein, marking it for degradation by the proteasome.[2]
Q2: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[3] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[3]
Q3: My this compound is not causing degradation of the target protein. What are the common reasons for this?
Several factors could contribute to a lack of degradation:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[3]
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Inefficient Ternary Complex Formation: The linker length and composition are critical for the formation of a stable and productive ternary complex.[4]
-
Incorrect E3 Ligase: The chosen E3 ligase may not be expressed in the target cells or may not be the most efficient for the And1 degrader.[5]
-
Cell Health and Culture Conditions: Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system.[3]
Troubleshooting Guide: Minimizing Cytotoxicity in Long-Term Experiments
Issue 1: High levels of cytotoxicity are observed at concentrations required for And1 degradation.
This is a common challenge in long-term experiments. The following steps can help identify the source of cytotoxicity and mitigate it.
1. Differentiate Between On-Target and Off-Target Cytotoxicity:
It is crucial to determine whether the observed cytotoxicity is a direct result of And1 degradation (on-target) or due to other, unintended effects of the compound (off-target).
-
On-Target Cytotoxicity: Occurs when the depletion of the target protein itself is detrimental to the cells. Acidic nucleoplasmic DNA-binding protein 1 (And-1) is involved in DNA replication and repair, and its inhibition has been shown to suppress the growth of a broad range of cancers.[6] Therefore, some level of on-target cytotoxicity might be expected, especially in cancer cell lines.
-
Off-Target Cytotoxicity: Arises from the degrader affecting other cellular proteins or processes. This can be due to the individual ligands having their own pharmacological activity or the degrader molecule as a whole interacting with other cellular components.[7]
Control Experiments to Differentiate On- and Off-Target Cytotoxicity:
| Experiment | Purpose | Expected Outcome if Cytotoxicity is On-Target | Expected Outcome if Cytotoxicity is Off-Target |
| Inactive Epimer Control | To determine if cytotoxicity is dependent on E3 ligase binding. | The inactive epimer will not degrade And1 and thus will not be cytotoxic. | The inactive epimer may still be cytotoxic, indicating the toxicity is independent of degradation. |
| Ligand-Only Controls | To assess the inherent toxicity of the individual components of the degrader. | Neither the And1-binding ligand nor the E3 ligase-binding ligand alone should be cytotoxic at the concentrations used. | One or both of the individual ligands may show cytotoxicity. |
| Proteasome Inhibition | To confirm that cytotoxicity is dependent on proteasomal degradation. | Pre-treatment with a proteasome inhibitor (e.g., MG132) will prevent And1 degradation and reduce cytotoxicity. | Cytotoxicity will not be significantly affected by proteasome inhibition. |
| And1 Knockout/Knockdown Cells | To directly test if the absence of And1 is the cause of cell death. | The degrader will not be cytotoxic in cells that do not express And1. | The degrader will still be cytotoxic in And1 knockout/knockdown cells. |
2. Optimize Experimental Conditions for Long-Term Studies:
-
Concentration and Exposure Time: Use the lowest effective concentration of this compound that achieves the desired level of degradation. In long-term studies, continuous exposure may not be necessary. Consider intermittent dosing schedules.[8]
-
Cell Culture Maintenance: For experiments lasting several days, it is important to maintain healthy cell cultures. This may involve changing the media with fresh compound every 48-72 hours to ensure a consistent concentration and replenish nutrients.[9][10] Seeding cells at a lower density at the start of the experiment can also prevent over-confluency.[10]
-
Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not contributing to cytotoxicity.[7]
Issue 2: The "Hook Effect" is leading to reduced efficacy and potentially confounding cytotoxicity data.
As mentioned in the FAQs, high concentrations of the degrader can lead to a decrease in degradation efficiency. This can complicate the interpretation of cytotoxicity data, as higher concentrations may appear less toxic simply because they are less effective at degrading the target protein.
Troubleshooting the Hook Effect:
| Step | Description |
| 1. Perform a Wide Dose-Response Curve | Test a broad range of concentrations, from picomolar to high micromolar, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3] |
| 2. Use Lower Concentrations | Once the optimal range is identified, use concentrations at or slightly below the peak of the degradation curve for your long-term experiments.[3] |
| 3. Biophysical Assays | Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different degrader concentrations, helping to understand the relationship between complex formation and degradation.[3] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of cell viability against the logarithm of the degrader concentration to determine the IC50 value.
Protocol 2: Quantifying And1 Degradation by Western Blot
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for And1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the And1 band intensity to the loading control. Calculate the percentage of And1 degradation relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cytotoxicity.
References
- 1. njbio.com [njbio.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Androgen Receptor (AR) Degrader Off-Target Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the off-target analysis of Androgen Receptor (AR) degraders using proteomics.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms for off-target effects observed with AR degraders?
A1: Off-target effects with AR degraders, such as PROTACs and molecular glues, can arise from several mechanisms:
-
Unintended degradation of other proteins: The warhead or the E3 ligase binder component of the degrader may have an affinity for proteins other than the intended target, leading to their degradation. For instance, pomalidomide-based degraders have been observed to sometimes degrade zinc-finger (ZF) proteins.[1]
-
Perturbation of signaling pathways: The degradation of the primary target (AR) can cause downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[1]
-
The "Hook effect": At high concentrations, degraders can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[1]
Q2: How can I distinguish between direct off-target degradation and indirect downstream effects in my proteomics data?
A2: Differentiating direct off-targets from indirect downstream effects is a critical step in data analysis. A time-course proteomics experiment is highly recommended. Direct degradation of off-target proteins will likely occur at earlier time points (e.g., 4-8 hours), while downstream effects on protein expression due to signaling pathway perturbations will typically manifest at later time points (e.g., 12-24 hours).[2] Additionally, comparing your results with a negative control degrader (e.g., an epimer that doesn't bind the E3 ligase) can help filter out non-degradation-related effects.[1]
Q3: What are the recommended proteomics approaches for identifying off-target effects of AR degraders?
A3: A multi-pronged approach is recommended, with global proteomics being the cornerstone for unbiased off-target identification.[1] Commonly used mass spectrometry (MS)-based proteomics techniques include:
-
Tandem Mass Tag (TMT) or iTRAQ: These isobaric labeling methods allow for multiplexing and accurate relative quantification of proteins across multiple samples, such as different degrader concentrations and time points.[3]
-
Label-Free Quantification (LFQ): This method provides a broad overview of protein abundance changes without the need for metabolic or chemical labeling.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC can be used to estimate protein half-life, including turnover and resynthesis kinetics, which is central to the design and development of protein degraders.[4]
Q4: How should I validate potential off-targets identified from my proteomics screen?
A4: Once potential off-targets are identified from global proteomics, targeted assays are essential for validation.[3] Recommended validation methods include:
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe cell lysates treated with the AR degrader.[3]
-
In-Cell Western/ELISA: These are higher-throughput methods for quantifying the levels of specific proteins in a plate-based format.[3]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the engagement of the AR degrader with both its intended target and potential off-targets in a cellular context.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the off-target analysis of AR degraders.
Problem 1: High variability between proteomics replicates.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions (e.g., cell passage number, confluency, health). | Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inconsistent sample preparation (e.g., lysis, protein digestion). | Ensure consistent cell seeding density, treatment conditions, and lysis procedures.[1] |
| Mass spectrometry instrument performance issues. | Perform regular quality control checks on your MS instrument. |
Problem 2: No significant degradation of the target protein (AR) is observed.
| Possible Cause | Recommended Solution |
| Low expression of the recruited E3 ligase in the cell line. | Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the cell line or tissue of interest.[5] |
| Instability of the degrader compound in the cell culture medium. | Assess the stability of your AR degrader in the media over the time course of your experiment. |
| Suboptimal degrader concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for AR degradation. |
Problem 3: Discrepancy between proteomics data and Western blot validation.
| Possible Cause | Recommended Solution |
| Differences in assay sensitivity. | Acknowledge that mass spectrometry can be more sensitive than Western blotting. |
| Poor antibody quality for Western blotting. | Validate your primary antibody for specificity and sensitivity. Use a loading control to normalize for protein loading and optimize transfer conditions.[1] |
| Proteomics data analysis artifacts. | Re-evaluate your data analysis pipeline, including normalization and statistical testing. |
Problem 4: Significant cytotoxicity observed in cell-based assays.
| Possible Cause | Recommended Solution |
| Off-target effects of the degrader. | Conduct a global proteomics experiment to identify unintended protein degradation that may be responsible for the toxicity.[6] |
| High concentration of the degrader or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the degrader concentration if possible and ensure the solvent concentration is not toxic to the cells.[1] |
| Off-target effects independent of degradation. | Test an inactive control degrader. If toxicity persists, it suggests an off-target effect independent of AR degradation.[6] |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of an AR degrader using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., LNCaP for prostate cancer) to ~70-80% confluency.
-
Treat cells with the AR degrader at a predetermined optimal concentration and a higher concentration to check for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets and a longer duration (e.g., 24 hours) to observe downstream effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Isobaric Labeling (TMT):
-
Label the peptides from different treatment conditions with tandem mass tags (TMT).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between treatment groups.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed changes.
-
Protocol 2: Western Blotting for Off-Target Validation
-
Sample Preparation:
-
Treat cells as described in the proteomics workflow.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody against the potential off-target protein.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Workflow for off-target analysis of AR degraders using proteomics.
Caption: Troubleshooting logic for unexpected cytotoxicity with AR degraders.
References
Technical Support Center: Overcoming Resistance to And1 Degrader 1
Welcome to the technical support center for And1 Degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cancer cell lines. The information provided is based on established principles of targeted protein degradation and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), designed to specifically target the Acidic Nucleoplasmic DNA-binding Protein 1 (And1) for degradation. It functions by simultaneously binding to And1 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin to And1, marking it for recognition and degradation by the 26S proteasome. By removing the And1 protein, which is often overexpressed in cancer and involved in DNA replication and repair, this compound aims to inhibit cancer cell proliferation.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to targeted protein degraders like this compound can arise through several mechanisms.[2][3] These can be broadly categorized as:
-
Target-related mutations: Mutations in the AND1 gene that alter the binding site of the degrader can prevent the formation of the ternary complex.
-
E3 ligase machinery alterations: Downregulation or mutation of the E3 ligase or its associated components (e.g., CRBN, VHL) that are recruited by the degrader can impair ubiquitination and subsequent degradation of And1.[2]
-
Drug efflux: Increased expression of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[4]
-
Upregulation of compensatory pathways: Cancer cells may adapt by upregulating parallel signaling pathways that bypass the need for And1, rendering its degradation less effective at halting proliferation.
Q3: How can I determine if my resistant cells have mutations in the And1 protein?
To identify mutations in the And1 protein, you can perform the following:
-
Sanger Sequencing: Isolate RNA from both your sensitive (parental) and resistant cell lines, reverse transcribe it to cDNA, and then amplify the AND1 coding sequence using PCR. Sequencing of the PCR product will reveal any point mutations, insertions, or deletions.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or whole-genome sequencing can identify mutations in AND1 as well as other genes that may contribute to resistance.
Q4: What experiments can I perform to check for alterations in the E3 ligase pathway?
Several experiments can help elucidate alterations in the E3 ligase pathway:
-
Western Blotting: Compare the protein levels of the specific E3 ligase (e.g., CRBN, VHL) and its associated proteins between sensitive and resistant cells.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of the E3 ligase components to determine if downregulation is occurring at the transcriptional level.
-
Co-Immunoprecipitation (Co-IP): Assess the interaction between And1, this compound, and the E3 ligase. A reduced interaction in resistant cells could indicate a disruption in the formation of the ternary complex.
-
Ubiquitination Assay: Directly measure the ubiquitination of And1 in the presence of this compound in both sensitive and resistant cells. A decrease in And1 ubiquitination in resistant cells would suggest a defect in the degradation machinery.
Troubleshooting Guides
This section provides guidance on how to address specific experimental issues you may encounter.
| Problem | Possible Cause | Troubleshooting Steps |
| No And1 degradation observed after treatment with this compound. | 1. Incorrect degrader concentration: The concentration may be too low or too high (hook effect). 2. Insufficient treatment time: Degradation kinetics may be slow in your cell line. 3. Cell line is intrinsically resistant: The necessary E3 ligase may not be expressed. 4. Poor cell permeability of the degrader. | 1. Perform a dose-response experiment with a wide range of concentrations. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours).[5] 3. Check the expression of the relevant E3 ligase (e.g., CRBN, VHL) by Western blot. 4. If available, use a fluorescently tagged version of the degrader to assess cellular uptake. |
| Partial or incomplete And1 degradation. | 1. High rate of And1 protein synthesis: The rate of synthesis may be outpacing the rate of degradation. 2. Suboptimal ternary complex formation. 3. Presence of a subpopulation of resistant cells. | 1. Co-treat with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D, cycloheximide) to measure the degradation rate more accurately.[6] 2. Optimize degrader concentration and treatment time. 3. Perform single-cell cloning to isolate and characterize potentially resistant clones. |
| And1 degradation is observed, but there is no effect on cell viability. | 1. And1 may not be essential for survival in this cell line. 2. Activation of compensatory survival pathways. 3. Off-target effects of the degrader. | 1. Confirm the role of And1 in your cell line using an orthogonal method, such as siRNA or CRISPR-mediated knockout. 2. Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify upregulated survival pathways. Consider combination therapies. 3. Test for off-target effects by evaluating the degradation of other proteins and using a structurally related but inactive control molecule. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect results. 2. Degrader instability: The degrader may be unstable in solution. 3. Inconsistent lysate preparation or Western blot transfer. | 1. Standardize cell culture protocols, use cells within a consistent passage number range, and plate at a consistent density. 2. Prepare fresh stock solutions of the degrader and store them appropriately. 3. Ensure consistent protein loading and efficient transfer during Western blotting. Use a loading control to normalize your data. |
Experimental Protocols
Western Blotting for And1 Degradation
This protocol is used to quantify the amount of And1 protein in cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against And1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate in a microcentrifuge tube.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with the primary antibody against And1 (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the And1 signal to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells and culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µl of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to determine if And1, this compound, and the E3 ligase form a complex within the cell.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer
-
Antibody against And1 or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against And1 (or the relevant E3 ligase) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against And1 and the E3 ligase to detect their presence in the immunoprecipitated complex.
In-Cell Ubiquitination Assay
This assay detects the ubiquitination of And1 after treatment with this compound.
Materials:
-
Cells transfected with His-tagged ubiquitin
-
This compound
-
Denaturing lysis buffer (containing SDS)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers with increasing concentrations of imidazole (B134444)
-
Elution buffer with a high concentration of imidazole
-
Western blot reagents
Procedure:
-
Transfection and Treatment: Transfect cells with a plasmid expressing His-tagged ubiquitin. After 24-48 hours, treat the cells with this compound or a vehicle control.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer containing SDS to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[9]
-
Purification of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads with buffers containing increasing concentrations of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads using a buffer with a high concentration of imidazole.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against And1 to specifically detect ubiquitinated And1.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for resistance.
Caption: Workflow for in-cell ubiquitination assay.
References
- 1. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ubiquitination assay [bio-protocol.org]
How to validate And1 degradation in a new cell line
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the degradation of Acidic Nucleoplasmic DNA-binding Protein 1 (And1) in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is And1, and why is studying its degradation important?
And1, also known as WDHD1, is a crucial protein involved in DNA replication, sister chromatid cohesion, and DNA damage repair.[1][2][3] It is characterized by an N-terminal WD40 domain, a central SepB domain, and a C-terminal HMG domain for DNA binding.[3][4] Because of its critical role in cell cycle progression and genome stability, And1 is a potential therapeutic target in oncology.[3][5] Inducing the degradation of And1 is a promising anti-tumor strategy, making the validation of its degradation essential for drug development.[3]
Q2: What are the primary methods to confirm And1 degradation in a new cell line?
The most common methods to monitor and quantify protein degradation are Western Blotting and the Cycloheximide (CHX) Chase Assay.[6][7] Western Blotting allows for the direct measurement of And1 protein abundance at specific time points.[6] A CHX chase assay inhibits new protein synthesis, enabling the measurement of the existing protein's half-life by observing its disappearance over time.[7][8] To confirm the involvement of the ubiquitin-proteasome system, an in vivo ubiquitination assay can be performed.[9]
Q3: How can I determine the half-life of And1?
The half-life of And1 can be determined using a Cycloheximide (CHX) Chase Assay.[7] In this procedure, cells are treated with CHX to halt protein synthesis.[10] Samples are then collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed by Western Blot.[8] By quantifying the And1 band intensity at each time point relative to the zero-hour time point, you can plot the degradation curve and calculate the time it takes for 50% of the protein to be degraded.
Q4: I am not observing the expected degradation of And1. What are the common pitfalls?
Several factors could lead to a lack of observable degradation. First, ensure your protein extraction and sample preparation methods prevent artificial degradation by consistently working on ice and using fresh protease inhibitor cocktails.[11][12][13] Second, confirm the efficacy of your treatment (e.g., the concentration and activity of the degrader molecule or CHX).[8] Third, the degradation kinetics may be very slow in your specific cell line; consider extending the time course of your experiment.[8] Finally, ensure your Western Blot is optimized to detect subtle changes in protein levels.
Q5: My Western blot shows multiple bands for And1. What could be the cause?
Multiple bands can arise from several sources. These may represent post-translational modifications, protein degradation products, or splice variants.[14] Protein degradation during sample preparation is a common cause; this can be minimized by adding a protease inhibitor cocktail to your lysis buffer and processing samples quickly at low temperatures.[12][15] If you suspect degradation, using a fresh sample is recommended.[12] To confirm if the bands are specific to And1, consider using a different antibody targeting a separate epitope or validating with a positive control, such as a lysate from cells overexpressing And1.[14]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key biological pathway and experimental procedures for validating And1 degradation.
Caption: The And1 protein is targeted for degradation via the ubiquitin-proteasome system.[9]
Caption: A standard experimental workflow for assessing protein degradation.[6]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of And1 Degradation
This protocol outlines the steps to quantify And1 protein levels following treatment with a potential degrader.
-
Cell Culture and Treatment:
-
Plate the new cell line in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of the And1 degrader compound or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[6][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and heat samples at 95-100°C for 5-10 minutes.[6][8]
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.[6]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer using Ponceau S staining.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against And1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
-
-
Quantification:
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of the And1 protein.
-
Cell Seeding: Seed an equal number of cells into multiple wells of a 12-well plate to ensure uniform density.[16]
-
CHX Treatment:
-
Prepare a fresh stock of Cycloheximide (e.g., 50 mg/mL in DMSO).[10]
-
When cells reach the desired confluency, treat them with CHX at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[8][10] Note: The optimal CHX concentration can be cell-line dependent and may require titration.[8]
-
-
Time Course Collection:
-
Harvest cells at designated time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point should be collected immediately after adding CHX.[8]
-
-
Protein Analysis:
-
Lyse the cells and prepare protein samples for each time point as described in the Western Blot protocol (Protocol 1, steps 2-4).
-
-
Data Analysis:
-
Quantify the And1 and loading control bands for each time point.
-
Normalize the And1 signal at each time point to its corresponding loading control.
-
Plot the normalized And1 intensity (as a percentage of the 0-hour time point) against time.
-
Determine the half-life (t½) from the graph, which is the time required for the And1 signal to decrease to 50%.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Western Blot Protein Load | 20-30 µg per lane | May need to increase for low-abundance proteins.[6][12] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate for optimal signal-to-noise ratio. |
| CHX Concentration | 50 - 300 µg/mL | Cell-line dependent; should be optimized.[8][10] |
| Protease Inhibitor Cocktail | 1X final concentration | Always add fresh to lysis buffer.[11][12] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered when validating And1 degradation.
Caption: A logical guide for troubleshooting common experimental issues.[11][12][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. benchchem.com [benchchem.com]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
Validation & Comparative
Comparative Analysis of And1 Degrader 1 and Bazedoxifene in Protein Degradation
A Direct Comparison of And1 Degradation Efficiency is Not Currently Available in Scientific Literature
For researchers and professionals in drug development, understanding the efficacy and mechanism of targeted protein degraders is paramount. This guide provides a comparative overview of two molecules: And1 degrader 1 and Bazedoxifene (B195308). It is important to note at the outset that while both compounds are associated with protein degradation, they have distinct primary targets. Current scientific literature does not support a direct comparison of their efficiency in degrading the And1 protein. This compound is explicitly identified as a degrader of And1, whereas Bazedoxifene is a well-characterized Selective Estrogen Receptor Modulator (SERM) with Selective Estrogen Receptor Degrader (SERD) properties, targeting Estrogen Receptor α (ERα).
This guide will, therefore, present the available data for each compound individually to facilitate an informed understanding of their respective activities.
This compound (Compound A15)
This compound, also known as Compound A15, is a small molecule specifically designed to induce the degradation of the Acidic Nucleoplasmic DNA-binding protein 1 (And1)[1][2]. Its primary application is in cancer research, particularly in non-small cell lung cancer (NSCLC) cells[1][2].
Quantitative Data for this compound
| Parameter | Value | Cell Lines | Source |
| Effective Concentration | 5 µM | A549, H460 (NSCLC) | [1][2] |
| Effect | Significant degradation of And1 protein | NSCLC cells | [1][2] |
Mechanism of Action of this compound
The precise mechanism by which this compound induces the degradation of And1 is not fully detailed in the available literature. However, like other targeted protein degraders, it is presumed to utilize the ubiquitin-proteasome system.
Caption: Proposed mechanism of And1 degradation by this compound.
Bazedoxifene
Bazedoxifene is an FDA-approved third-generation SERM used for the prevention of postmenopausal osteoporosis[3][4][5]. In addition to its modulatory effects, Bazedoxifene has been shown to act as a SERD, inducing the degradation of Estrogen Receptor α (ERα)[3][6][7]. This activity is particularly relevant in the context of hormone-dependent breast cancer research[3][7]. While there is an isolated mention of a potential interaction with And-1, the overwhelming body of evidence points to ERα as its primary degradation target.
Quantitative Data for Bazedoxifene (as an ERα Degrader)
| Parameter | Value | Cell Lines | Source |
| IC50 (ERα transcription inhibition) | 0.12 nM | MCF-7 | [8] |
| IC50 (Cell growth inhibition) | 0.24 nM | MCF-7 | [8] |
| Effective Concentration (ERα degradation) | Dose-dependent | MCF-7 | [6][7] |
| Effect | Dose-dependent degradation of WT ERα | MCF-7 | [6][7] |
Mechanism of Action of Bazedoxifene
Bazedoxifene binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation[3]. This leads to a reduction in the total levels of ERα protein in the cell, thereby inhibiting estrogen-mediated signaling pathways[3].
Caption: Mechanism of Bazedoxifene-induced degradation of ERα.
Experimental Protocols
General Protocol for Western Blot Analysis of Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 for this compound or MCF-7 for Bazedoxifene) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the degrader compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-And1 or anti-ERα) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Caption: Experimental workflow for Western blot analysis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA/RNA Synthesis | DNA/RNA合成 | 抑制剂 | MCE [medchemexpress.cn]
- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
A Head-to-Head Battle for And1 Elimination: A Comparative Guide to And1 Degrader 1 and CRISPR/Cas9 Knockout
For researchers, scientists, and drug development professionals, the precise modulation of protein levels is paramount to elucidating biological function and developing novel therapeutic strategies. Acidic nucleoplasmic DNA-binding protein 1 (And1), a key player in DNA replication and repair, has emerged as a promising target in oncology. This guide provides a comprehensive comparison of two powerful techniques for eliminating And1 function: the nascent technology of targeted protein degradation using "And1 degrader 1" and the established method of CRISPR/Cas9-mediated gene knockout.
This comparison will delve into the mechanisms, experimental considerations, and functional consequences of each approach, supported by experimental data. We will explore how the acute, transient depletion of And1 via a chemical degrader contrasts with its permanent removal through genetic knockout, offering distinct advantages and disadvantages for different research applications.
At a Glance: Key Differences Between this compound and CRISPR/Cas9 Knockout
| Feature | This compound | CRISPR/Cas9 Knockout of And1 |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of existing And1 protein. | Creates permanent, heritable mutations in the AND1 gene, preventing protein expression. |
| Nature of Effect | Transient and reversible upon withdrawal of the degrader. | Permanent and irreversible loss of gene function. |
| Speed of Action | Rapid, with protein depletion observable within hours. | Slower, requiring time for gene editing, cell selection, and protein turnover. |
| Dose-Dependence | Effects are tunable by varying the concentration of the degrader. | "All-or-nothing" effect in successfully edited clones. |
| Off-Target Effects | Potential for off-target protein degradation or kinase inhibition. | Potential for off-target gene editing and cellular stress from DNA breaks. |
| Applications | Studying the acute effects of And1 loss, target validation, potential therapeutic. | Creating stable cell lines or animal models with complete And1 loss-of-function. |
In-Depth Analysis: Performance and Experimental Data
This compound: Rapid and Controlled Protein Removal
A recently developed stilbene (B7821643) derivative, designated as "this compound" (Compound A15), has been shown to induce the degradation of And1 in non-small cell lung cancer (NSCLC) cells[1]. This small molecule is believed to function as a molecular glue or PROTAC, hijacking the cell's ubiquitin-proteasome system to specifically target And1 for destruction.
Quantitative Effects of this compound:
A study by Chen et al. (2024) demonstrated that this compound (A15) induces And1 degradation in a dose-dependent manner in A549 and H460 NSCLC cell lines. Furthermore, the combination of 5 µM of A15 with 1 µM of the PARP inhibitor Olaparib significantly inhibited the proliferation of these cancer cells, suggesting a synthetic lethal interaction[1]. This synergistic effect highlights the potential of And1 degradation as a therapeutic strategy, particularly in combination with DNA damage response inhibitors. The study suggests that this combination therapy inhibits homologous recombination (HR) repair, leading to an accumulation of DNA damage[1].
| Cell Line | Treatment | Effect on And1 Protein Levels | Effect on Cell Proliferation |
| A549, H460 | This compound (A15) | Dose-dependent decrease[1] | Moderate inhibition |
| A549, H460 | This compound (5 µM) + Olaparib (1 µM) | Significant decrease[1] | Significant inhibition[1] |
CRISPR/Cas9 Knockout of And1: Permanent and Complete Gene Inactivation
CRISPR/Cas9 technology offers a powerful tool for achieving a complete and permanent loss of And1 function by introducing indel mutations in the AND1 gene[2][3]. This approach is invaluable for studying the long-term consequences of And1 absence and for creating stable cellular or animal models.
Phenotypic Consequences of And1 Knockout:
Studies involving the depletion of And1, often through siRNA which mimics some aspects of a knockout, have revealed its critical role in cell viability and genome stability. Depletion of And1 has been shown to:
-
Impair DNA repair: Specifically, it hinders homologous recombination by affecting the recruitment of CtIP to sites of DNA double-strand breaks.
-
Induce cell cycle arrest: Loss of And1 can lead to an accumulation of cells in the G2/M phase of the cell cycle.
-
Increase sensitivity to DNA damaging agents: Cells lacking And1 are more susceptible to the cytotoxic effects of drugs like PARP inhibitors.
| Phenotype | Consequence of And1 Knockout/Depletion |
| Cell Proliferation | Reduced |
| DNA Damage (γH2AX foci) | Increased |
| Homologous Recombination Repair | Impaired |
| Sensitivity to PARP inhibitors | Increased |
Experimental Protocols
Protocol 1: And1 Degradation using this compound and Western Blot Analysis
Objective: To assess the dose-dependent degradation of And1 protein in response to this compound.
Materials:
-
A549 or H460 cells
-
This compound (Compound A15)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-And1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed A549 or H460 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-And1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Analysis: Quantify the band intensities to determine the relative decrease in And1 protein levels at different degrader concentrations.
Protocol 2: Generation of And1 Knockout Cell Line using CRISPR/Cas9
Objective: To generate a stable cell line with a complete knockout of the AND1 gene.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
LentiCRISPRv2 plasmid (or similar)
-
sgRNA targeting an early exon of the human AND1 gene
-
Transfection reagent
-
Puromycin (B1679871) (for selection)
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA targeting an early exon of the AND1 gene into the lentiCRISPRv2 vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-And1-sgRNA plasmid and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the collected lentivirus.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Expansion and Screening: Expand the clones and screen for And1 knockout by:
-
Western Blot: Analyze And1 protein expression to identify clones with complete loss of the protein.
-
Genomic DNA Sequencing: Extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to confirm the presence of indel mutations.
-
-
Validation: Further validate the knockout clones by assessing the functional consequences, such as increased sensitivity to DNA damaging agents.
Visualizing the Molecular Landscape
To better understand the context in which And1 operates, the following diagrams illustrate a key signaling pathway and a comparative experimental workflow.
Caption: And1 in the Homologous Recombination Pathway.
Caption: Workflow for Comparing And1 Depletion Methods.
Conclusion: Choosing the Right Tool for the Job
The choice between using this compound and CRISPR/Cas9 knockout depends heavily on the specific research question.
-
This compound is the ideal tool for studying the acute consequences of And1 loss. Its rapid and reversible nature allows for precise temporal control, making it suitable for dissecting dynamic cellular processes and for validating And1 as a therapeutic target. The ability to titrate the level of degradation provides an additional layer of experimental control.
-
CRISPR/Cas9 knockout is the gold standard for creating stable, long-term models of And1 deficiency. This method is essential for studying the developmental or chronic effects of And1 loss and for generating isogenic cell lines that can be used for high-throughput screening or in vivo studies.
References
The Cutting Edge of Synthetic Lethality: A Comparative Guide to the Synergistic Effects of And1 Degrader 1 with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit tumor-specific vulnerabilities. One of the most successful strategies to date has been the application of synthetic lethality, a concept powerfully illustrated by the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[1][2] This guide explores the pre-clinical rationale and hypothetical synergistic effects of a novel therapeutic agent, "And1 degrader 1," in combination with PARP inhibitors.
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, has been identified as a critical component of the homologous recombination repair pathway.[3][4][5] It plays a crucial role in the recruitment of the nuclease CtIP to sites of DNA double-strand breaks (DSBs), an essential early step in DNA end resection.[6][7] By targeting And-1 for degradation, we can theoretically induce a state of homologous recombination deficiency (HRD) in cancer cells that are otherwise HR-proficient. This induced "BRCAness" is hypothesized to sensitize these tumors to the cytotoxic effects of PARP inhibitors, thereby expanding the potential patient population that could benefit from this class of drugs.
This guide provides a comparative analysis of the proposed synergistic effects of combining this compound with PARP inhibitors, supported by illustrative experimental data and detailed methodologies for key pre-clinical assays.
Comparative Performance Data
The following tables summarize the expected quantitative outcomes from pre-clinical studies comparing the efficacy of this compound and a PARP inhibitor (e.g., Olaparib) as monotherapies versus their combination in an HR-proficient cancer cell line.
Table 1: Cell Viability (IC50) in HR-Proficient Ovarian Cancer Cells (A2780)
| Treatment Group | IC50 (µM) | Combination Index (CI)* |
| PARP Inhibitor (Olaparib) | 15.2 | N/A |
| This compound | 8.5 | N/A |
| PARP Inhibitor + this compound | 1.8 (Olaparib) / 0.8 (this compound) | 0.35 (Strong Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: Apoptosis Induction in HR-Proficient Breast Cancer Cells (MCF-7)
| Treatment Group (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |
| Untreated Control | 3.1% | 1.0 |
| PARP Inhibitor (10 µM) | 8.9% | 2.9 |
| This compound (5 µM) | 6.2% | 2.0 |
| PARP Inhibitor + this compound | 45.7% | 14.7 |
Table 3: DNA Damage Marker (γH2AX Foci) in HR-Proficient Prostate Cancer Cells (PC-3)
| Treatment Group (24h) | Average γH2AX Foci per Nucleus | Fold Increase vs. Control |
| Untreated Control | 2.5 | 1.0 |
| PARP Inhibitor (10 µM) | 12.1 | 4.8 |
| This compound (5 µM) | 8.7 | 3.5 |
| PARP Inhibitor + this compound | 55.3 | 22.1 |
Signaling Pathways and Mechanisms
The proposed synergistic interaction between this compound and PARP inhibitors is rooted in their complementary roles in the DNA damage response (DDR). The following diagrams illustrate the key signaling pathways and the mechanism of the combination therapy.
Caption: Mechanism of synergistic lethality.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., A2780) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitor, this compound, or a fixed-ratio combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression. The Combination Index (CI) can be calculated using software like CompuSyn.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at the indicated concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Immunofluorescence for γH2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the compounds for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ).
Caption: Pre-clinical experimental workflow.
Conclusion and Future Directions
The combination of an And-1 degrader with a PARP inhibitor represents a promising, albeit currently hypothetical, therapeutic strategy. By inducing a synthetic lethal phenotype in HR-proficient tumors, this approach has the potential to significantly broaden the clinical utility of PARP inhibitors. The illustrative data presented in this guide underscore the potent synergy that could be achieved, leading to enhanced cancer cell killing and the suppression of tumor growth.
Further pre-clinical validation in a wider range of cancer models, including patient-derived xenografts, is warranted. Key future experiments should focus on confirming the on-target degradation of And-1, elucidating potential mechanisms of resistance, and establishing a therapeutic window in vivo. Should these studies prove successful, the combination of this compound and PARP inhibitors could emerge as a powerful new tool in the armamentarium against a variety of solid tumors.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 3. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. And-1 is required for homologous recombination repair by regulating DNA end resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to And1 Degraders: And1 Degrader 1 (A15) Versus Other Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel stilbene (B7821643) derivative, herein referred to as And1 Degrader 1 (A15), with other known stilbene-based And1 degraders, Bazedoxifene (BZA) and CH3. The objective is to present a comprehensive overview of their performance based on available experimental data, detailing their mechanisms and providing protocols for their evaluation.
Introduction to And1 and its Degradation
Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a crucial scaffold protein involved in DNA replication and the DNA damage response (DDR). Specifically, And1 plays a significant role in homologous recombination (HR) repair by regulating DNA end resection.[1] Overexpression of And1 has been observed in several cancers, making it a promising therapeutic target.[1] Targeted degradation of And1, rather than inhibition, offers a compelling therapeutic strategy by eliminating all functions of the protein. Stilbene derivatives have emerged as a promising class of small molecules capable of inducing the degradation of And1.
Mechanism of Action of Stilbene-Based And1 Degraders
Stilbene-based And1 degraders function by inducing the degradation of the And1 protein through the ubiquitin-proteasome system. The binding of these small molecules to the WD40 domain of And1 is thought to induce a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of And1 creates a "BRCAness" phenotype, rendering cancer cells more susceptible to synthetic lethality when combined with therapies like PARP inhibitors.[1]
Caption: Mechanism of action of stilbene-based And1 degraders.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound (A15) and provides a qualitative comparison with Bazedoxifene and CH3, based on existing literature. Comprehensive dose-response data to calculate precise DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for all compounds are not yet publicly available.
| Parameter | This compound (A15) | Bazedoxifene (BZA) | CH3 |
| And1 Degradation | Dose-dependent degradation observed in H460 and A549 cells. At 5 µM, A15 reduced And1 levels by 38% in H460 and 19% in A549 cells.[1] | Identified as a specific And1 degrader.[1] | Identified as a specific And1 degrader.[1] |
| DC50 | Not reported. | Not reported. | Not reported. |
| Dmax | Not reported. | Not reported. | Not reported. |
| Mechanism | Ubiquitin-proteasome pathway dependent.[1] | Presumed ubiquitin-proteasome pathway. | Presumed ubiquitin-proteasome pathway. |
| Cell Line Activity | Active in NSCLC cell lines (A549, H460).[1] | Active in reversing radiotherapy resistance in vitro and in vivo. | Active in reversing radiotherapy resistance in vitro and in vivo. |
| Synergistic Effects | Synergizes with PARP inhibitor Olaparib to inhibit proliferation of A549 and H460 cells.[1] | Information not available. | Information not available. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices.
Western Blot for And1 Degradation
This protocol outlines the steps to assess the degradation of And1 protein in cells treated with stilbene derivatives.
Caption: Workflow for Western Blot analysis of And1 degradation.
Materials:
-
Cell lines (e.g., A549, H460)
-
Cell culture medium and supplements
-
And1 degrader compounds (A15, BZA, CH3)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-And1
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the And1 degraders or vehicle control (DMSO) for the desired time course (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Protein Transfer: After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-And1 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of And1 degraders on cell proliferation and viability.
Materials:
-
Cell lines (e.g., A549, H460)
-
96-well plates
-
Cell culture medium
-
And1 degrader compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the And1 degrader compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Conclusion
This compound (A15) represents a promising novel stilbene derivative for the targeted degradation of And1. While direct quantitative comparisons of degradation efficiency (DC50, Dmax) with older compounds like Bazedoxifene and CH3 are not yet fully available in the literature, initial data suggests A15 is a potent degrader with synergistic anti-cancer effects when combined with PARP inhibitors. Further studies are warranted to fully characterize and compare the efficacy and selectivity of this new generation of And1 degraders for their potential as cancer therapeutics.
References
Overcoming Olaparib Resistance: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of PARP inhibitors, such as Olaparib, has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the emergence of both intrinsic and acquired resistance to Olaparib presents a critical clinical challenge. This guide provides a comprehensive comparison of emerging therapeutic strategies designed to overcome Olaparib resistance, with a special focus on the novel And1 degrader 1 and other targeted inhibitors.
Introduction to Olaparib Resistance
Olaparib's efficacy is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that already have a compromised ability to repair double-strand breaks through HRR. Resistance to Olaparib can arise through various mechanisms, including:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HRR pathway genes can restore their function, thereby enabling cancer cells to repair double-strand breaks and survive PARP inhibition.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Olaparib, diminishing its therapeutic effect.[1][2]
-
Changes in PARP1 Expression or Activity: Decreased levels of PARP1 protein can reduce the target for Olaparib, leading to resistance.[1][2]
-
Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks can allow cancer cells to tolerate the DNA damage induced by PARP inhibitors.
This guide will explore therapeutic agents that target these resistance mechanisms, providing a data-driven comparison of their efficacy.
Therapeutic Alternatives and Their Efficacy
A growing number of targeted therapies are being investigated to counteract Olaparib resistance. This section compares the efficacy of this compound, ATR inhibitors, CHK1 inhibitors, WEE1 inhibitors, and PLK1 inhibitors in Olaparib-resistant cancer models.
This compound
And1 (acidic nucleoplasmic DNA-binding protein 1) is implicated in DNA replication and repair. The novel "this compound" (also referred to as Compound A15) has been shown to induce the degradation of And1.[3][4][5][6] In preclinical studies, the combination of this compound with Olaparib has demonstrated a synergistic effect in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells.[3][4][5]
ATR Inhibitors (e.g., Ceralasertib/AZD6738, VE-821)
The ATR kinase is a central regulator of the DNA damage response (DDR). ATR inhibitors have shown the ability to overcome Olaparib resistance by preventing the stabilization of replication forks and inducing synthetic lethality in combination with PARP inhibitors.
CHK1 Inhibitors (e.g., Prexasertib/MK-8776)
CHK1 is a key downstream effector of ATR. Inhibition of CHK1 in Olaparib-resistant cells has been shown to abrogate cell cycle checkpoints and increase genomic instability, leading to enhanced cell death when combined with PARP inhibitors.
WEE1 Inhibitors (e.g., Adavosertib)
WEE1 is a kinase that regulates the G2/M cell cycle checkpoint. By inhibiting WEE1, cancer cells are forced into mitosis with unrepaired DNA damage, a vulnerability that is exacerbated by PARP inhibition.
PLK1 Inhibitors (e.g., Onvansertib)
Polo-like kinase 1 (PLK1) is a critical regulator of mitosis. Inhibition of PLK1 can lead to mitotic catastrophe, and its combination with Olaparib has shown synergistic anti-tumor activity in Olaparib-resistant models.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of the discussed therapeutic alternatives in Olaparib-resistant cancer cell lines.
Table 1: IC50 Values of Olaparib in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | BRCA1 Status | Olaparib IC50 (µM) - Sensitive | Olaparib IC50 (µM) - Resistant | Fold Resistance | Reference |
| UWB1 | Mutant | 1.6 ± 0.9 | 3.4 ± 0.6 | 2.1 | [7][8] |
| ID8 Brca1-/- | Deficient | 0.17 ± 0.028 | 3.94 ± 0.55 | 23.2 | [1] |
| ID8 F3 | Proficient | 12.99 ± 2.31 | 88.59 ± 22.11 | 6.8 | [1] |
Table 2: Efficacy of Combination Therapies in Olaparib-Resistant Ovarian Cancer (EFFORT Phase II Trial)
| Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Adavosertib (WEE1i) Monotherapy | 23% | 63% | [1] |
| Adavosertib + Olaparib | 29% | 89% | [1] |
Table 3: Synergistic Effects of ATR and CHK1 Inhibitors with Olaparib in BRCA1-Mutant Ovarian Cancer Cells
| Cell Line | Combination | Bliss Synergy Score | Reference |
| UWB1 (Sensitive) | Olaparib + ATRi (VE-821) | 17.2 ± 0.2 | [7][8] |
| UWB1-R (Resistant) | Olaparib + ATRi (VE-821) | 11.9 ± 0.6 | [7][8] |
| UWB1 (Sensitive) | Olaparib + CHK1i (MK-8776) | 8.3 ± 1.6 | [7][8] |
| UWB1-R (Resistant) | Olaparib + CHK1i (MK-8776) | 5.7 ± 2.9 | [7][8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the therapeutic agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, Olaparib, ATRi, CHK1i, WEE1i, PLK1i) alone or in combination for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the drugs for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay is used to assess the proficiency of homologous recombination repair.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Olaparib resistance and the experimental workflows used to evaluate the efficacy of alternative therapies.
References
- 1. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing the Cross-Reactivity and Off-Target Profile of a Novel And1 Degrader
Introduction
The Acidic Nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a critical scaffold protein involved in DNA replication and repair. Its multifaceted role in maintaining genomic stability makes it a compelling target for therapeutic intervention in oncology. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a powerful strategy to eliminate And-1 function rather than merely inhibiting a single activity.
This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize the selectivity of a novel And-1 degrader, here hypothetically termed "And1 Degrader 1". As no specific small molecule degrader for And-1 is broadly available in the public domain, this document will focus on the essential experimental methodologies and data presentation required to rigorously assess its on-target potency, cross-reactivity, and off-target profile.
Conceptual Design of this compound
A hypothetical this compound would be a heterobifunctional molecule composed of three key components: a "warhead" that binds to the And-1 protein, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The formation of a ternary complex between And-1, the degrader, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of And-1.
Unveiling the Synergistic Power of And1 Degradation in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional DNA damaging agents represents a promising frontier in oncology. This guide provides a comprehensive analysis of the synergistic mechanism between And1 degrader 1 and various DNA damaging agents, offering a comparative perspective against other DNA Damage Response (DDR) inhibitors. The degradation of Acidic nucleoplasmic DNA-binding protein 1 (And1), a key player in homologous recombination (HR) repair, has emerged as a potent strategy to induce synthetic lethality and enhance the efficacy of chemotherapy and PARP inhibitors. This document collates preclinical data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to inform future research and drug development endeavors.
The Mechanism of Synergy: Crippling DNA Repair for Enhanced Cell Kill
And1, also known as WDHD1, is a crucial scaffold protein essential for the initiation of DNA end resection, a critical step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. By forming a complex with the nuclease CtIP, And1 facilitates the repair of DNA damage induced by chemotherapy or PARP inhibitors.
The therapeutic strategy centered on "this compound" involves the use of small molecules, such as bazedoxifene, that promote the ubiquitination and subsequent proteasomal degradation of the And1 protein. This targeted degradation dismantles a key component of the HR repair machinery, effectively creating a "BRCAness" phenotype in cancer cells, rendering them exquisitely sensitive to DNA damaging agents.
The synergy arises from a two-pronged attack:
-
Induction of DNA Damage: Conventional agents like PARP inhibitors (e.g., talazoparib), platinum-based drugs (e.g., cisplatin), or topoisomerase inhibitors (e.g., etoposide) introduce single-strand or double-strand breaks in the DNA of rapidly dividing cancer cells.
-
Inhibition of DNA Repair: The And1 degrader eliminates a critical repair protein, preventing the cancer cells from mending the induced DNA damage. This leads to an accumulation of lethal DNA lesions, triggering cell cycle arrest and apoptosis.
This synergistic interaction allows for the use of lower doses of cytotoxic agents, potentially reducing treatment-related toxicity while achieving a greater therapeutic effect.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-cancer activity of And1 degradation in combination with DNA damaging agents. For comparison, data for other DDR inhibitors (ATR and CHK1 inhibitors) are also presented.
Table 1: Synergistic Inhibition of Cancer Cell Viability by And1 Degrader and PARP Inhibitor
| Cell Line (Cancer Type) | Treatment | Combination Index (CI) | % Cell Viability (Drug vs. Combo) | Reference |
| UWB1.289 (Ovarian; BRCA1-null) | Bazedoxifene + Talazoparib | 0.4381 | 87.3% (B) / 77.0% (T) vs. 60.5% (B+T) | [1] |
| SKOV3 (Ovarian) | Bazedoxifene + Talazoparib | 0.80235 | 54.4% (B) / 78.6% (T) vs. 49.2% (B+T) | [1] |
| OV75 (Ovarian) | Bazedoxifene + Talazoparib | 0.35628 | Not specified | [1] |
A Combination Index (CI) < 1 indicates a synergistic effect.
Table 2: Enhancement of DNA Damage by And1 Degrader and PARP Inhibitor Combination
| Cell Line (Cancer Type) | Treatment | Key Finding | Reference |
| SKOV3 (Ovarian) | Bazedoxifene + Talazoparib | Increased γH2AX expression | [1] |
| UWB1.289 (Ovarian; BRCA1-null) | Bazedoxifene + Talazoparib | Increased γH2AX expression | [1] |
γH2AX is a marker for DNA double-strand breaks.
Table 3: Comparative Synergy of Alternative DDR Inhibitors and DNA Damaging Agents
| DDR Inhibitor Class | DNA Damaging Agent | Cell Line (Cancer Type) | Combination Index (CI) / Apoptosis Rate | Reference |
| ATR Inhibitor (VE-821) | Cisplatin (B142131) | AGS (Gastric) | ~0.1 - 0.5 | [2] |
| ATR Inhibitor (VE-821) | Cisplatin | MKN-45 (Gastric) | ~0.1 - 0.5 | [2] |
| CHK1 Inhibition (shRNA) | Etoposide (B1684455) | K562 (Leukemia) | Increased apoptosis (c-PARP levels) | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of synergy between an And1 degrader and a DNA damaging agent.
Caption: General experimental workflow for assessing synergy.
Detailed Experimental Protocols
For the accurate assessment of synergy, the following standardized protocols are recommended.
Cell Viability and Combination Index (CI) Assay
This protocol is used to determine the cytotoxic effects of the drug combination and to quantify the synergy using the Chou-Talalay method.
a. Materials:
-
Cancer cell lines of interest
-
96-well microtiter plates
-
Complete culture medium
-
This compound (e.g., Bazedoxifene)
-
DNA damaging agent (e.g., Talazoparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMF solubilization solution or DMSO
-
Plate reader
b. Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.
-
Treat cells with a range of concentrations of the And1 degrader alone, the DNA damaging agent alone, and the combination of both at a constant ratio for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMF solubilization solution or DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use a software program like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
a. Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
b. Procedure:
-
Treat cells with the single agents and the combination for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This assay visualizes and quantifies the formation of DNA double-strand breaks.
a. Materials:
-
Cells grown on coverslips or in imaging plates
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 (0.25%) for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
b. Procedure:
-
Seed cells on coverslips and treat with the single agents and the combination.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion and Future Directions
The degradation of And1 represents a compelling strategy to potentiate the anti-tumor activity of DNA damaging agents. The preclinical data strongly support the synergistic relationship between And1 degraders and PARP inhibitors, and the underlying mechanism of HR disruption provides a solid rationale for extending this approach to other classes of chemotherapy. The provided protocols offer a standardized framework for the continued investigation of this and other synergistic drug combinations.
Future research should focus on:
-
Evaluating the synergy of And1 degraders with a broader range of DNA damaging agents in diverse cancer models.
-
Conducting in vivo studies to validate the preclinical findings and assess the therapeutic window of these combinations.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
By systematically exploring the synergistic potential of targeting And1, the field can move closer to developing more effective and less toxic combination therapies for cancer.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase-1 inhibition and etoposide exhibit a strong synergistic anticancer effect on chronic myeloid leukemia cell line K562 by impairing homologous recombination DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase‑1 inhibition and etoposide exhibit a strong synergistic anticancer effect on chronic myeloid leukemia cell line K562 by impairing homologous recombination DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of And1 Degrader 1
For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent, biologically active compounds like And1 degrader 1 are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of similar hazardous chemical waste.[1][2]
This compound is a research compound designed to induce the degradation of the acidic nucleoplasmic DNA-binding protein 1 (And1), with applications in cancer research.[3] Due to its biological activity, all waste generated from its use must be managed as hazardous chemical waste.[2] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[2]
Key Disposal Principles
The foundational principles for the disposal of this compound are:
-
Waste Minimization : To reduce the volume of hazardous waste, only the necessary amount of the chemical should be ordered and prepared.[2]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams to ensure proper handling and disposal.[2]
-
Decontamination : All lab equipment and surfaces that come into contact with the compound must be thoroughly decontaminated.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 3029132-46-2[3] |
| Primary Use | Research in cancer, specifically as a degrader of And1 protein.[3] |
| Appearance | Solid (General classification for similar compounds)[4][5] |
| Storage | Recommended to be stored under conditions specified in the Certificate of Analysis.[3] For similar compounds, long-term storage at -20°C in a tightly sealed container, protected from light and moisture is recommended.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of solid and liquid waste contaminated with this compound.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
II. Segregation and Collection of Waste
Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed.[2] All items that come into contact with this compound are to be considered hazardous waste.[2]
A. Solid Waste:
-
Items : Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[2]
-
Procedure :
-
Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
B. Liquid Waste:
-
Items : Includes unused stock solutions, experimental media containing the compound, and the initial rinsate from decontaminating glassware.[2]
-
Procedure :
-
Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[2]
-
The container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration of the active compound.[2]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]
-
III. Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is critical to prevent unintended exposure and cross-contamination.[2]
-
Procedure :
-
For non-disposable glassware and equipment, rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual this compound. This initial rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Following the initial rinse, wash the equipment thoroughly with soap and water.
-
For laboratory surfaces, wipe down the area with a solvent-dampened cloth or paper towel. All wipes used in this process must be disposed of as solid hazardous waste.[2]
-
IV. Final Disposal Logistics
-
Storage : Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[2]
-
Pickup : Follow your institution's guidelines for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
Required Disposal Method : The primary and required method of disposal for potent, biologically active compounds is incineration by an approved waste management facility.[2]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide ensures that all personnel handling this compound can do so safely and in an environmentally responsible manner, building a foundation of trust and safety in the laboratory environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling And1 degrader 1
Essential Safety and Handling Guide for And1 Degrader 1
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Compound Information:
This compound, also known as Compound A15, is a chemical probe that induces the degradation of the acidic nucleoplasmic DNA-binding protein 1 (And1).[1] It has been shown to work synergistically with the PARP1 inhibitor Olaparib to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, such as A549 and H460.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general laboratory safety best practices for handling potent research chemicals like PROTACs and molecular degraders.[2]
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[2][3][4] |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves.[2][3][4] |
| Body Protection | Wear a laboratory coat. For tasks with a higher risk of splashes, consider a chemical-resistant apron or gown.[2][5] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound and preparing stock solutions.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
Preparation of Solutions:
-
All work with the solid compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[2]
-
Use appropriate solvents as recommended by the supplier. For many degraders, DMSO is a common solvent for creating stock solutions.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.[6]
-
Wash hands thoroughly after handling.[6]
Disposal Plan
Dispose of all waste containing this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, gloves, bench paper, empty vials) in a designated, clearly labeled hazardous waste container.[7] |
| Liquid Waste | Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a labeled, leak-proof container for hazardous chemical waste.[2][7] |
| Decontamination | Decontaminate laboratory surfaces and equipment that have come into contact with the degrader using an appropriate cleaning agent. Dispose of all cleaning materials as solid hazardous waste.[7] |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2]
Quantitative Data
The following table summarizes the reported concentration for the use of this compound in cell-based assays.
| Compound | Cell Lines | Concentration | Application |
| This compound (Compound A15) | A549, H460 | 5 µM | Used in combination with Olaparib (1 µM) to inhibit cell proliferation.[1] |
Experimental Protocol: Western Blot for And1 Degradation
This protocol provides a general method for assessing the degradation of the And1 protein in cultured cells following treatment with this compound. This is a representative protocol adapted from similar experiments with other protein degraders.[2]
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549 or H460) into 6-well plates at an appropriate density to allow for overnight adherence.
-
Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).[2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the And1 protein.
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.[2]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
-
Data Analysis: Quantify the band intensities for And1 and the loading control. Normalize the And1 signal to the loading control to determine the relative decrease in And1 levels at different concentrations of the degrader.[2]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Generalized mechanism of targeted protein degradation by a degrader molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. research.uci.edu [research.uci.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
